1-Naphthol-D8
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4,5,6,7-heptadeuterio-8-deuteriooxynaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H/i1D,2D,3D,4D,5D,6D,7D/hD | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCVRFUGPWSIIH-GZORGGLCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2O[2H])[2H])[2H])[2H])[2H])[2H] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101295790 | |
| Record name | 1-Naphthalen-2,3,4,5,6,7,8-d7-ol-d | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101295790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207569-03-7 | |
| Record name | 1-Naphthalen-2,3,4,5,6,7,8-d7-ol-d | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=207569-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Naphthalen-2,3,4,5,6,7,8-d7-ol-d | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101295790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 1-Naphthol-D8: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for this compound. This deuterated analog of 1-Naphthol serves as a crucial internal standard in various analytical and metabolic studies.
Chemical Structure
This compound is a derivative of 1-Naphthol where all seven hydrogen atoms on the naphthalene ring and the hydrogen atom of the hydroxyl group are substituted with deuterium.
IUPAC Name: 1,2,3,4,5,6,7-heptadeuterio-8-deuteriooxynaphthalene[1] SMILES: [2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2O[2H])[2H])[2H])[2H])[2H])[2H][1] CAS Number: 207569-03-7[1][2]
Chemical and Physical Properties
The following table summarizes the key chemical and physical properties of this compound and its non-deuterated counterpart, 1-Naphthol.
| Property | This compound | 1-Naphthol |
| Molecular Formula | C₁₀D₇OD[2][3] | C₁₀H₈O[4][5] |
| Molecular Weight | 152.22 g/mol [1][2][3] | 144.17 g/mol [4][5] |
| Exact Mass | 152.107728842 Da[1] | 144.057514874 Da[4] |
| Appearance | Solid[6] | White to pale yellow crystalline powder[5] |
| Melting Point | Not available | 95–99°C[5] |
| Boiling Point | Not available | 280°C[5] |
| Solubility | Not available | Slightly soluble in water; soluble in ethanol, ether, and chloroform[5] |
| Isotopic Purity | 97-98 atom % D[2][6] | Not applicable |
Experimental Protocols
Synthesis of Deuterated Naphthalene (Precursor)
A common method for preparing deuterated aromatic compounds involves isotope exchange in the presence of a catalyst. A representative procedure for the synthesis of Naphthalene-D8 is as follows:
-
A mixture of naphthalene (1.00 g, 7.80 mmol), 5% Platinum on Carbon (Pt/C) (1.52 g, 0.390 mmol), heavy water (D₂O, 40 mL), isopropanol (2 mL), and decahydronaphthalene (20 mL) is prepared in a high-pressure reactor.[7]
-
The mixture is stirred at 80°C for 24 hours.[7]
-
After cooling to room temperature, dichloromethane is added to the reaction mixture.[7]
-
The organic layer is separated, dried over magnesium sulfate (MgSO₄), and filtered.[7]
-
The filtrate is concentrated to yield deuterated naphthalene.[7]
This deuterated naphthalene can then be used as a starting material for the synthesis of this compound through established methods for the hydroxylation of naphthalene.
Analytical Method for Naphthalene Metabolites in Urine
This compound is utilized as an internal standard for the quantitative analysis of naphthalene metabolites in biological samples. A typical workflow using gas chromatography-mass spectrometry (GC-MS) is described below.[8]
-
Sample Preparation: A urine sample is buffered, and an internal standard solution containing this compound is added.[8]
-
Enzymatic Hydrolysis: The sample undergoes enzymatic hydrolysis to release the conjugated forms of the analytes.[8]
-
Solid-Phase Extraction (SPE): The analytes, including 1-Naphthol and the this compound internal standard, are purified and concentrated using a solid-phase extraction cartridge.[8]
-
Silylation: The extracted analytes are derivatized through silylation to improve their volatility and thermal stability for GC analysis.[8]
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph for separation, followed by detection and quantification using a mass spectrometer.[8]
-
Quantification: The concentration of the analyte is determined by comparing its peak area to the peak area of the this compound internal standard.[8]
Biological Pathways and Experimental Workflows
Metabolism of 1-Naphthol
1-Naphthol is a metabolite of the insecticide carbaryl and the polycyclic aromatic hydrocarbon naphthalene.[4][9] It is further metabolized in the body. The diagram below illustrates a simplified metabolic pathway.
Caption: Simplified metabolic pathway of naphthalene and carbaryl to 1-Naphthol and its subsequent metabolism.
Experimental Workflow for Analysis of Naphthalene Metabolites
The following diagram illustrates the key steps in the analytical workflow for the determination of naphthalene metabolites in urine using this compound as an internal standard.
Caption: Experimental workflow for the analysis of naphthalene metabolites in urine.
Applications in Research and Drug Development
This compound is primarily used as an internal standard in analytical methods for the quantification of 1-Naphthol in various biological and environmental matrices. Its use is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical results.
The naphthalene scaffold is an important building block in drug discovery, with applications in developing anticancer, antimicrobial, and anti-inflammatory agents, among others.[10] Understanding the metabolism of naphthalene-containing compounds is therefore critical in drug development. This compound plays a vital role in these pharmacokinetic and toxicological studies.
Safety and Handling
1-Naphthol is considered harmful if ingested or inhaled and can cause skin and eye irritation.[5][11] It is also toxic to aquatic life with long-lasting effects.[11] When handling this compound, it is essential to follow standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles or a face shield, and a lab coat.[5][11]
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[5]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from sources of heat and ignition.[5][12]
-
Disposal: Dispose of in accordance with local, state, and federal regulations. Avoid release into the environment.[11]
References
- 1. 1-Naphthalen-2,3,4,5,6,7,8-d7-ol-d | C10H8O | CID 12205464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 1-Naphthol | C10H8O | CID 7005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemiis.com [chemiis.com]
- 6. This compound 97 atom % D [sigmaaldrich.com]
- 7. NAPHTHALENE-D8 synthesis - chemicalbook [chemicalbook.com]
- 8. series.publisso.de [series.publisso.de]
- 9. 1-Naphthol - Wikipedia [en.wikipedia.org]
- 10. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. fishersci.co.uk [fishersci.co.uk]
1-Naphthol-D8 physical characteristics
An In-depth Technical Guide to the Physical Characteristics of 1-Naphthol-D8
This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound. It is intended for researchers, scientists, and drug development professionals who utilize deuterated compounds as internal standards in quantitative analyses. This document summarizes key physical data, outlines general experimental protocols for their determination, and illustrates a typical experimental workflow.
Quantitative Data Summary
The physical and chemical properties of this compound are summarized in the table below. These values are crucial for its proper handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| Chemical Formula | C₁₀D₈O | [1] |
| Molecular Weight | 152.22 g/mol | [1][2][3][4] |
| Appearance | Solid | |
| Isotopic Purity | 97 - 98 atom % D | [3] |
| CAS Number | 207569-03-7 | [1][3] |
| Melting Point | 95–99°C (for non-deuterated 1-Naphthol) | [5] |
| Boiling Point | 280°C (for non-deuterated 1-Naphthol) | [5] |
| Flash Point | 125.0 °C (closed cup) | |
| Solubility | Slightly soluble in water; soluble in organic solvents such as ethanol, ether, and chloroform (for non-deuterated 1-Naphthol). | [5] |
| Storage Conditions | Store at room temperature. | [2][3] |
| Stability | Stable if stored under recommended conditions. | [2][3] |
Experimental Protocols
While specific experimental protocols for the determination of this compound's physical characteristics are not publicly detailed, the following are standard methodologies used for such solid organic compounds.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. A common method for its determination is the capillary melting point technique.
-
Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Instrumentation: The capillary tube is placed in a melting point apparatus, which consists of a heating block or an oil bath and a calibrated thermometer or a digital temperature sensor.
-
Heating and Observation: The sample is heated at a controlled, slow rate (typically 1-2 °C per minute) as it approaches the expected melting point.
-
Data Recording: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. A narrow melting range typically indicates high purity.
Solubility Assessment
Solubility is determined to understand the appropriate solvent systems for analysis and formulation.
-
Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, methanol, acetone, chloroform, hexane) is selected.
-
Sample Preparation: A pre-weighed amount of this compound (e.g., 1 mg) is placed into a small vial.
-
Titration and Observation: A measured volume of the selected solvent is added incrementally to the vial at a constant temperature (e.g., 25 °C). After each addition, the mixture is vortexed or agitated.
-
Endpoint Determination: The process is continued until the solid is completely dissolved. The solubility is then expressed in terms of mass per unit volume (e.g., mg/mL). The terms "slightly soluble," "soluble," etc., are based on standard pharmacopeial definitions.
Logical Workflow Visualization
As a deuterated analog, this compound is most commonly employed as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), for the accurate measurement of its non-deuterated counterpart, 1-Naphthol. The following diagram illustrates this logical workflow.
Caption: Workflow for the use of this compound as an internal standard in quantitative analysis.
References
Technical Guide: 1-Naphthol-D8 for Analytical and Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1-Naphthol-D8, a deuterated analog of 1-naphthol, focusing on its physicochemical properties and its critical role as an internal standard in quantitative analytical methods. This document offers detailed experimental protocols and visual workflows to support researchers in drug development and related scientific fields.
Core Compound Data: this compound
This compound is a synthetic, isotopically labeled form of 1-naphthol where seven hydrogen atoms on the naphthalene ring and the hydrogen atom of the hydroxyl group are replaced with deuterium. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based analytical techniques, as it is chemically identical to its non-deuterated counterpart but can be distinguished by its higher mass.
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value |
| CAS Number | 207569-03-7 |
| Molecular Weight | 152.22 g/mol |
| Molecular Formula | C₁₀D₈O |
| Isotopic Purity | Typically ≥98 atom % D |
Application in Quantitative Analysis: Experimental Protocol
This compound is primarily used as an internal standard for the accurate quantification of 1-naphthol in biological matrices such as urine. This is particularly relevant for monitoring exposure to naphthalene, a polycyclic aromatic hydrocarbon, as 1-naphthol is one of its major metabolites. The following protocol details a common method for the analysis of 1-naphthol in urine using gas chromatography-mass spectrometry (GC-MS) with this compound as the internal standard.
Experimental Protocol: Quantification of 1-Naphthol in Urine by GC-MS
1. Sample Preparation:
-
Enzymatic Hydrolysis: To a 2 mL aliquot of a urine sample in a glass vial, add 150 µL of a freshly prepared ascorbic acid solution (to prevent oxidation) and 50 µL of the this compound internal standard spiking solution. Add 1 mL of sodium acetate buffer and mix thoroughly. For the hydrolysis of conjugated metabolites, add 20 µL of β-glucuronidase/arylsulfatase, mix, and incubate at 37°C for 16 hours.[1]
-
Solid-Phase Extraction (SPE): The hydrolyzed sample is then purified and enriched using a C18 SPE cartridge. The cartridge is first conditioned with methanol and water. The sample is loaded, washed with water and 30% acetonitrile, and the analytes are then eluted with methanol.[2]
2. Derivatization:
-
The eluate from the SPE step is dried down. For derivatization, 10 µL of a derivatizing reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 200 µL of toluene are added to the residue. The vial is sealed, mixed, and incubated at 70°C for one hour to form silyl ethers, which are more volatile and suitable for GC-MS analysis.[1]
3. GC-MS Analysis:
-
Injection: 1 µL of the derivatized sample is injected into the GC-MS system.
-
Gas Chromatography (GC) Conditions:
-
Column: HP-5ms Ultra Inert capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 100°C for 1 minute, then ramp to 300°C at a rate of 10°C/min.[3]
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is used to monitor specific ions for 1-naphthol and the this compound internal standard, ensuring high sensitivity and selectivity.
-
4. Quantification:
-
A calibration curve is generated by preparing a series of standards with known concentrations of 1-naphthol and a fixed concentration of this compound. The ratio of the peak area of the 1-naphthol derivative to the peak area of the this compound derivative is plotted against the concentration of 1-naphthol. The concentration of 1-naphthol in the unknown samples is then determined from this calibration curve.
Visualizing the Workflow and Metabolic Context
To further clarify the experimental process and the biological relevance of 1-naphthol, the following diagrams are provided.
The use of this compound is predicated on the metabolic conversion of naphthalene to 1-naphthol in the body. Understanding this pathway is crucial for interpreting the results of biomonitoring studies.
References
- 1. series.publisso.de [series.publisso.de]
- 2. Urinary Naphthol as a Biomarker of Exposure: Results from an Oral Exposure to Carbaryl and Workers Occupationally Exposed to Naphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Suppliers and Analytical Applications of 1-Naphthol-D8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability and analytical applications of 1-Naphthol-D8, a crucial analytical standard. The information is tailored for professionals in research, scientific, and drug development fields who require high-purity, isotopically labeled compounds for quantitative analysis.
Commercial Availability of this compound
This compound is available from several reputable suppliers of analytical standards. The products are typically offered with high isotopic and chemical purity, making them suitable for use as internal standards in a variety of analytical techniques, particularly mass spectrometry-based methods. Below is a summary of offerings from key suppliers.
| Supplier | Product Name/Number | CAS Number | Isotopic Purity | Chemical Purity | Available Quantities |
| LGC Standards | This compound, CDN-D-2391-0.25G | 207569-03-7 | 98 atom % D | min 98% | 0.25 g |
| CDN Isotopes | This compound, D-2391 | 207569-03-7 | 98 atom % D | Not specified | 0.25 g, 0.5 g |
| Sigma-Aldrich | This compound | Not specified | 97 atom % D | Not specified | Packaged on demand |
Note: The CAS number for the unlabeled 1-Naphthol is 90-15-3.
The Role of this compound in Analytical Chemistry
Deuterated internal standards, such as this compound, are indispensable for accurate quantification in complex matrices like biological fluids and environmental samples.[1] Their utility stems from the fact that their chemical and physical properties are nearly identical to their non-deuterated counterparts.[1] This ensures that they behave similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and variations in analytical procedures.[1]
1-Naphthol is a metabolite of naphthalene and the insecticide carbaryl, making its detection and quantification important in occupational health and environmental monitoring.[2][3] The use of this compound as an internal standard significantly enhances the accuracy and precision of these measurements.[1][2]
Experimental Protocol: Determination of 1-Naphthol in Urine by GC-MS
The following is a detailed methodology for the analysis of 1-naphthol in human urine, adapted from established protocols, utilizing this compound as an internal standard.[2][3]
Sample Preparation
-
Enzymatic Hydrolysis: To a 2 mL urine sample in a glass test tube, add 20 µL of the this compound internal standard solution (e.g., 5000 µg/L in acetonitrile), 1 mL of 0.5 mol/L acetate buffer (pH 5.0), and 20 µL of β-glucuronidase/arylsulfatase.[3]
-
Vortex the mixture and incubate at 37°C for at least 16 hours to deconjugate the 1-naphthol metabolites.[3]
Extraction
-
Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol followed by water. Load the hydrolyzed urine sample onto the cartridge. Wash the cartridge with water to remove interferences. Elute the 1-naphthol and this compound with an appropriate organic solvent, such as ethyl acetate.
-
Liquid-Liquid Extraction (LLE): Alternatively, after hydrolysis, add an appropriate organic solvent (e.g., n-hexane) to the sample.[3] Vortex vigorously to extract the analytes into the organic phase. Separate the organic layer for further processing.
Derivatization
To improve the volatility and chromatographic properties of the naphthols for GC-MS analysis, a derivatization step is often employed.
-
Silylation: Evaporate the eluate from the extraction step to dryness under a gentle stream of nitrogen. Add a silylating agent (e.g., BSTFA with 1% TMCS) and heat at 60-70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.[2]
-
Acetylation: An alternative is to add acetic anhydride to the sample after hydrolysis, which acetylates the naphthols.[3]
GC-MS Analysis
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or equivalent, is suitable for separating the derivatized naphthols.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Inject a small volume (e.g., 1-2 µL) of the derivatized sample into the GC inlet in splitless mode.
-
Temperature Program: A typical temperature program would start at a low temperature (e.g., 70°C), ramp up to a higher temperature (e.g., 280°C) to elute the analytes, and then hold for a few minutes.
-
Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor characteristic ions for the derivatized 1-naphthol and this compound.
Quantification
Construct a calibration curve by plotting the ratio of the peak area of the 1-naphthol derivative to the peak area of the this compound derivative against the concentration of the 1-naphthol calibration standards.[2] The concentration of 1-naphthol in the unknown samples can then be determined from this calibration curve.
Visualizing the Analytical Workflow
The following diagram illustrates the key steps in the analytical workflow for the determination of 1-naphthol in a biological sample using a deuterated internal standard.
Caption: Experimental workflow for 1-naphthol analysis.
Synthesis of 1-Naphthol
While this guide focuses on the analytical use of commercially available this compound, it is relevant to understand the synthesis of the parent compound, 1-naphthol. One common industrial method involves the hydrolysis of 1-naphthylamine.[4] Another route is the catalytic oxidation of tetralin to 1-tetralone, followed by dehydrogenation.[4] A laboratory-scale synthesis can be achieved through the sulfonation of naphthalene followed by alkali fusion. The following diagram outlines a general synthesis pathway.
References
- 1. nbinno.com [nbinno.com]
- 2. series.publisso.de [series.publisso.de]
- 3. Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Naphthol synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Safe Handling of 1-Naphthol-D8
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety data and handling precautions for 1-Naphthol-D8, a deuterated analog of 1-Naphthol. While specific safety data for the deuterated form is limited, the primary hazards are associated with the parent molecule. Therefore, this document synthesizes information from various safety data sheets (SDS) for 1-Naphthol and incorporates specific data for this compound where available. The information is intended to ensure the safe handling of this compound in a laboratory setting.
Chemical and Physical Properties
This compound is a solid, and its physical and chemical properties are crucial for safe handling and storage. The properties of both the deuterated and non-deuterated forms are presented below for comparison.
| Property | This compound | 1-Naphthol | Source(s) |
| Molecular Formula | C₁₀D₈O | C₁₀H₈O | [1] |
| Molecular Weight | 152.22 g/mol | 144.17 g/mol | [1][2] |
| Appearance | Solid | White to pale yellow crystalline powder | [1][2] |
| Melting Point | Not available | 95-99°C | [2] |
| Boiling Point | Not available | 280°C | [2] |
| Flash Point | 125.00 °C (closed cup) | 128°C | [1][2] |
| Density | Not available | 1.15 g/cm³ | [2] |
| Solubility | Not available | Slightly soluble in water; soluble in organic solvents like ethanol, ether, and chloroform. | [2] |
| Isotopic Purity | 97 atom % D | Not Applicable | [1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The hazard classifications are consistent with its non-deuterated counterpart and are summarized below.
| Hazard Class | GHS Classification |
| Acute Toxicity, Oral | Category 4 |
| Acute Toxicity, Dermal | Category 3 |
| Skin Irritation | Category 2 |
| Serious Eye Damage | Category 1 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |
| Chronic Aquatic Toxicity | Category 2 |
Signal Word: Danger[1]
Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H311: Toxic in contact with skin.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
-
H411: Toxic to aquatic life with long lasting effects.
Safe Handling and Storage Protocols
Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A systematic approach to selecting PPE is crucial. The following diagram outlines the decision-making process for appropriate PPE selection when handling this compound.
Caption: PPE Selection Workflow for Handling this compound.
Engineering Controls
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2][3]
-
Ensure safety shower and eyewash stations are readily accessible and in good working order.
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.[4]
-
Avoid the formation of dust and aerosols.[4]
-
Do not breathe dust, vapors, mist, or gas.[3]
-
Wash hands thoroughly after handling and before breaks.[4][5]
-
Keep away from heat, sparks, open flames, and other ignition sources.[5]
Storage
-
Keep the container tightly closed to prevent contamination and moisture exposure.[2][4]
-
Store away from incompatible materials such as strong oxidizing agents.
Accidental Release Measures and Spill Cleanup
In the event of a spill, immediate and appropriate action is necessary to prevent contamination and exposure.
Spill Cleanup Protocol
The following diagram outlines the general procedure for cleaning up a solid chemical spill.
References
A Technical Guide to the Metabolism and Toxicology of 1-Naphthol-D8 for Researchers
For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of the metabolism and toxicological profile of 1-Naphthol, with a focus on the application of its deuterated analog, 1-Naphthol-D8, in analytical and research settings.
This compound, a deuterated form of 1-naphthol, serves as a critical internal standard for the accurate quantification of 1-naphthol and its metabolites in biological matrices. Due to the kinetic isotope effect, the metabolic and toxicological properties of this compound are considered virtually identical to those of 1-naphthol. Therefore, this guide will focus on the well-documented metabolic pathways and toxicological effects of 1-naphthol, with the understanding that these are directly applicable to its deuterated counterpart in experimental contexts.
Metabolism of 1-Naphthol
1-Naphthol undergoes extensive phase I and phase II metabolism, primarily in the liver, but also in other tissues such as the gastric mucosa and colon.[1][2] The metabolic fate of 1-naphthol is crucial in determining its toxic potential, as some metabolic pathways lead to detoxification while others result in the formation of reactive, toxic metabolites.
Phase I Metabolism: Oxidation
The initial phase I metabolism of 1-naphthol involves oxidation catalyzed by cytochrome P450 (CYP) enzymes.[3][4] Studies using human liver microsomes have identified CYP1A2 and CYP2D6*1 as the primary isoforms responsible for the oxidation of 1-naphthol to 1,4-naphthoquinone.[4] This conversion is a critical activation step, as naphthoquinones are highly reactive electrophiles.[3][5] In addition to 1,4-naphthoquinone, minor unidentified metabolites have also been observed.[4] The formation of 1,2-naphthoquinone is another potential oxidative pathway.[5]
Phase II Metabolism: Conjugation
The principal detoxification pathways for 1-naphthol are phase II conjugation reactions, specifically glucuronidation and sulfation.[5][6] These reactions increase the water solubility of 1-naphthol, facilitating its excretion.
-
Glucuronidation: Uridine diphosphate-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to the hydroxyl group of 1-naphthol, forming 1-naphthyl-β-D-glucuronide.[1][5]
-
Sulfation: Sulfotransferases (SULTs) mediate the transfer of a sulfonate group to form 1-naphthyl-sulfate.[5][7]
The balance between these conjugation pathways can vary depending on the tissue and the concentration of 1-naphthol.[1][2] In human gastric epithelial cells, at a low concentration (1 µM) of 1-naphthol, glucuronidation and sulfation accounted for 19% and 10% of its metabolism, respectively, over one hour.[1] In cultured gastric cells, these figures were 35% and 8%, respectively.[1]
The metabolic pathways of 1-naphthol are summarized in the signaling pathway diagram below.
Toxicological Profile of 1-Naphthol
The toxicity of 1-naphthol is largely attributed to its oxidative metabolites, the naphthoquinones.[5][8] These reactive species can induce oxidative stress, deplete cellular glutathione, and covalently bind to essential macromolecules like proteins and DNA, leading to cellular damage.[5]
Acute Toxicity
1-Naphthol exhibits low to moderate acute toxicity following oral and dermal exposure in animal models.
| Table 1: Acute Toxicity of 1-Naphthol | |
| Exposure Route | Species |
| Oral | Rat |
| Guinea Pig | |
| Rabbit | |
| Mouse | |
| Dermal | Rabbit |
Signs of acute toxicity include abnormal respiration, tremors, subdued behavior, piloerection, and diarrhea.
Irritation and Sensitization
1-Naphthol is a skin and eye irritant.[9] It can cause moderate erythema and edema on the skin. In rabbits, it has been shown to cause serious eye damage.[9] While it may cause respiratory irritation, it is not classified as a respiratory or skin sensitizer.
Genotoxicity and Carcinogenicity
The genotoxic potential of 1-naphthol is a subject of ongoing research. While 1-naphthol itself is not considered to have in vivo genotoxic potential, its metabolites, 1,2-naphthoquinone and 1,4-naphthoquinone, have been shown to be genotoxic.[10][11] Studies on human lymphocytes have shown that 1-naphthol can induce DNA fragmentation at certain concentrations.[12] The cytotoxic and potential genotoxic effects are thought to be associated with the formation of quinones from 1-naphthol metabolism.[13]
There is currently no conclusive evidence to classify 1-naphthol as a carcinogen.[10]
Organ-Specific Toxicity
-
Hepatotoxicity: The liver is a primary target for 1-naphthol toxicity due to its central role in metabolism. In isolated rat hepatocytes, 1-naphthol causes a dose-dependent decrease in intracellular glutathione (GSH), which precedes cytotoxicity.[5] The toxicity is mediated by the formation of 1,2- and 1,4-naphthoquinone.[5] An in vitro study on rat primary hepatocytes showed that 1-naphthol induces oxidative stress through its metabolic activation.[14]
-
Nephrotoxicity and Gastric Lesions: Oral toxicity studies in mice have revealed kidney and stomach lesions at high doses.[15]
-
Reproductive and Endocrine Effects: 1-Naphthol has been shown to decrease testosterone levels in adult men.[16][17][18]
Experimental Protocols
The study of 1-naphthol metabolism and toxicity utilizes a variety of in vitro and in vivo experimental models. The use of this compound as an internal standard is crucial for accurate quantification in these studies.
In Vitro Metabolism Studies with Human Liver Microsomes
This protocol is adapted from studies investigating the cytochrome P450-mediated metabolism of 1-naphthol.[4][19]
Methodology:
-
Incubation: Pooled human liver microsomes (pHLMs) are incubated with varying concentrations of 1-naphthol in a buffered solution.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of an NADPH-generating system.
-
Incubation: The mixture is incubated at 37°C for a specified time.
-
Reaction Termination: The reaction is stopped by the addition of a quenching agent (e.g., a cold organic solvent).
-
Internal Standard: A known concentration of this compound is added to each sample to serve as an internal standard for quantification.
-
Extraction: Metabolites are extracted from the incubation mixture.
-
Analysis: The extracted samples are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the metabolites formed.
-
Data Analysis: The concentrations of the metabolites are determined relative to the internal standard, and enzyme kinetic parameters (K_m and V_max) are calculated.[4][19]
Cytotoxicity and Genotoxicity Assays
A common approach to assess the cytotoxic and genotoxic effects of 1-naphthol involves the use of cell cultures, such as human lymphocytes.[12]
Methodology:
-
Cell Culture: Human lymphocytes are cultured under standard conditions.
-
Treatment: The cells are exposed to various concentrations of 1-naphthol for a defined period.
-
Cytotoxicity Assessment:
-
Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.
-
Cell Proliferation Assay (e.g., WST-1): Quantifies the number of viable cells to assess the effect on cell proliferation.
-
-
Genotoxicity Assessment:
-
DNA Fragmentation Assay (e.g., TUNEL assay): Detects DNA fragmentation, a hallmark of apoptosis and a sign of genotoxic damage.[12]
-
-
Data Analysis: The results from treated cells are compared to untreated control cells to determine the cytotoxic and genotoxic potential of 1-naphthol.
Conclusion
1-Naphthol is a compound with a complex metabolic profile that directly influences its toxicity. While phase II conjugation reactions lead to its detoxification and excretion, phase I oxidation by cytochrome P450 enzymes can generate reactive naphthoquinone metabolites that are responsible for its toxic effects, including hepatotoxicity and potential genotoxicity. The use of this compound as an internal standard is indispensable for the accurate and reliable quantification of 1-naphthol and its metabolites in complex biological samples, enabling robust research into its mechanisms of action and risk assessment. This technical guide provides a foundational understanding for researchers and professionals working with this important environmental and industrial chemical.
References
- 1. Conjugation of 1-naphthol in human gastric epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conjugation of 1-naphthol by human colon and tumour tissue using different experimental systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytochrome P-450 dependent metabolic activation of 1-naphthol to naphthoquinones and covalent binding species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro metabolism of naphthalene by human liver microsomal cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of toxic injury to isolated hepatocytes by 1-naphthol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glucuronide and sulfate conjugation in the fungal metabolism of aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conjugation of 1-naphthol and transport of 1-naphthol-conjugates in the vascularly perfused small intestine of the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic activation of 1-naphthol by rat liver microsomes to 1,4-naphthoquinone and covalent binding species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. ec.europa.eu [ec.europa.eu]
- 11. oehha.ca.gov [oehha.ca.gov]
- 12. Determination of cytotoxic and genotoxic effects of naphthalene, 1-naphthol and 2-naphthol on human lymphocyte culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Grouping of chemicals based on the potential mechanisms of hepatotoxicity of naphthalene and structurally similar chemicals using in vitro testing for read-across and its validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 1-Naphthol: pharmacokinetics, activities and toxicity_Chemicalbook [chemicalbook.com]
- 16. atamankimya.com [atamankimya.com]
- 17. 1-Naphthol | C10H8O | CID 7005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. 1-Naphthol - Wikipedia [en.wikipedia.org]
- 19. Naphthalene metabolism in relation to target tissue anatomy, physiology, cytotoxicity and tumorigenic mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 1-Naphthol-D8 in Modern Analytical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical research, the demand for high precision and accuracy in quantitative analysis is paramount. The use of isotopically labeled internal standards has become a cornerstone of robust analytical methodologies, particularly in chromatography and mass spectrometry. Among these, 1-Naphthol-D8, a deuterated analog of 1-naphthol, serves as a critical tool for researchers across various disciplines, from environmental monitoring to drug metabolism studies. This technical guide provides an in-depth exploration of the applications of this compound, focusing on its role as an internal standard in isotope dilution mass spectrometry.
Core Principles: The Power of Isotope Dilution
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte of interest to a sample prior to analysis. This labeled compound, or internal standard, is chemically identical to the analyte but has a different mass due to the isotopic substitution (in this case, deuterium for hydrogen).
The fundamental principle behind using this compound is that it behaves identically to the native 1-naphthol throughout the entire analytical process, including extraction, derivatization, and chromatographic separation. Any loss of the analyte during sample preparation will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard in the mass spectrometer, a highly accurate and precise quantification can be achieved, effectively correcting for matrix effects and procedural inconsistencies.
Key Characteristics of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₀HD₇O | N/A |
| Molecular Weight | 151.21 g/mol | N/A |
| Isotopic Purity | Typically ≥98 atom % D | N/A |
| Appearance | Off-white to light yellow solid | N/A |
Experimental Protocols Utilizing this compound
The primary application of this compound is as an internal standard for the quantitative analysis of 1-naphthol and its parent compounds, such as the insecticide carbaryl and the environmental pollutant naphthalene, in various matrices.
Analysis of Naphthalene Metabolites in Human Urine by GC-MS
This method is crucial for biomonitoring human exposure to naphthalene.
Sample Preparation and Extraction Workflow
Detailed Methodology:
-
Internal Standard Spiking: To a 2 mL urine sample, a known amount of this compound solution (e.g., 50 µL of a 1 mg/L solution) is added.
-
Enzymatic Hydrolysis: The sample is buffered, and β-glucuronidase/arylsulfatase is added to deconjugate the 1-naphthol metabolites. The mixture is incubated, for instance, overnight at 37°C.[1]
-
Solid Phase Extraction (SPE): The hydrolyzed sample is loaded onto a conditioned SPE cartridge (e.g., C18). The cartridge is then washed to remove interferences.
-
Elution: The analytes, including 1-naphthol and this compound, are eluted from the cartridge with an appropriate organic solvent (e.g., methanol or acetone).
-
Derivatization: The eluate is evaporated to dryness, and a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) is added to increase the volatility and thermal stability of the analytes for GC analysis.
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled with a mass spectrometer. The instrument is operated in selected ion monitoring (SIM) mode to monitor specific ions for 1-naphthol and this compound.
Quantitative Data Summary for Urine Analysis:
| Parameter | Value | Reference |
| Internal Standard Concentration | ~3.5 mg/L in spiking solution | [1] |
| Calibration Range | 1 - 100 µg/L | N/A |
| Limit of Detection (LOD) | ~0.5 µg/L | N/A |
| Limit of Quantification (LOQ) | ~1.5 µg/L | N/A |
Determination of Carbaryl and 1-Naphthol in Soil by LC/MS/MS
This method is essential for environmental monitoring of pesticide contamination.
Sample Preparation and Extraction Workflow
Detailed Methodology:
-
Internal Standard Spiking: A known amount of this compound is added to a 5 g soil sample.
-
Extraction: The sample undergoes a two-step extraction process. First, with a mixture of acetone, water, and formic acid, followed by centrifugation. The supernatant is collected, and the soil pellet is re-extracted with acetonitrile and water, followed by another centrifugation step.[2]
-
Cleanup and Concentration: The combined supernatants are concentrated, and the solvent is exchanged to be compatible with the LC mobile phase. The extract is then filtered before analysis.
-
LC/MS/MS Analysis: The extract is injected into a liquid chromatograph coupled to a tandem mass spectrometer. The analysis is typically performed using electrospray ionization (ESI) in negative ion mode, with multiple reaction monitoring (MRM) for specific precursor-to-product ion transitions for both 1-naphthol and this compound.
Quantitative Data Summary for Soil Analysis:
| Parameter | Value | Reference |
| Internal Standard Concentration | 10 µg/mL in spiking solution | [2] |
| Limit of Quantification (LOQ) | 10 ng/g | [2] |
Analysis of Carbaryl and 1-Naphthol in Fruits and Vegetables using QuEChERS and LC-MS/MS
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food matrices.
Sample Preparation and Extraction Workflow
Detailed Methodology:
-
Sample Homogenization and Spiking: A representative sample of the fruit or vegetable is homogenized. A specific weight of the homogenate (e.g., 10-15 g) is weighed into a centrifuge tube, and the this compound internal standard is added.
-
Extraction: Acetonitrile is added to the sample, and the tube is shaken vigorously to extract the analytes.
-
Salting-Out: A mixture of salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added to induce phase separation between the aqueous and organic layers.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a separate tube containing a d-SPE sorbent mixture (e.g., primary secondary amine - PSA, C18, and magnesium sulfate) to remove matrix co-extractives. The tube is shaken and centrifuged.
-
LC-MS/MS Analysis: The final cleaned-up extract is filtered and analyzed by LC-MS/MS, similar to the soil analysis method.
Conclusion
This compound is an indispensable tool for researchers requiring accurate and reliable quantification of 1-naphthol and its precursors in complex matrices. Its application as an internal standard in isotope dilution mass spectrometry significantly enhances the quality of analytical data by mitigating the impact of matrix effects and procedural variability. The detailed protocols provided in this guide for urine, soil, and food matrices serve as a foundation for the development and validation of robust analytical methods in environmental, clinical, and food safety research. As analytical instrumentation continues to advance in sensitivity, the use of high-purity isotopically labeled standards like this compound will remain a critical component of high-quality scientific investigation.
References
Isotopic Enrichment of Commercially Available 1-Naphthol-D8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic enrichment levels of commercially available 1-Naphthol-D8, a deuterated analog of 1-Naphthol. Deuterated compounds are critical as internal standards in quantitative analysis using mass spectrometry (MS), particularly in environmental monitoring, pharmaceutical research, and metabolic studies. The high isotopic enrichment of these standards ensures precise and reliable measurements. This document summarizes the isotopic purity of this compound from various suppliers and details the common experimental methodologies used for its determination.
Commercially Available this compound: Isotopic Enrichment Levels
The isotopic enrichment of a deuterated compound refers to the percentage of molecules in which the hydrogen atoms at specific positions have been replaced by deuterium. This is a critical parameter for ensuring the quality and reliability of the standard. The following table summarizes the specified isotopic enrichment levels for this compound from prominent commercial suppliers.
| Supplier | Product Number | Stated Isotopic Enrichment |
| Sigma-Aldrich | 489939 | 97 atom % D[1] |
| CDN Isotopes | D-2391 | 98 atom % D[2] |
| LGC Standards | CDN-D-2391-0.25G | 98 atom % D[3] |
Experimental Protocols for Determining Isotopic Enrichment
The determination of isotopic enrichment for deuterated compounds like this compound is primarily accomplished through two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. These methods provide quantitative data on the distribution of isotopes and confirm the structural integrity of the molecule.[1][2]
Mass Spectrometry (MS) Based Method
Mass spectrometry is a highly effective technique for quantifying the level of isotopic enrichment in labeled compounds.[4] High-resolution mass spectrometry (HR-MS), often coupled with a chromatographic separation method like Gas Chromatography (GC) or Liquid Chromatography (LC), allows for the accurate measurement of the mass-to-charge ratio of the analyte and its isotopologues.
A general procedure for determining isotopic enrichment by MS involves the following steps:[5]
-
Sample Preparation: The this compound standard is dissolved in a suitable solvent to a known concentration.
-
Instrumental Analysis: The sample is introduced into the mass spectrometer, typically via a GC or LC system, to separate it from any potential impurities.
-
Data Acquisition: A full scan mass spectrum of the analyte is acquired. This provides data on the relative abundance of the fully deuterated molecule (D8) and its less-deuterated counterparts (D7, D6, etc.).
-
Isotopic Cluster Analysis: The relative intensities of the peaks corresponding to each isotopologue in the mass spectrum are measured.
-
Calculation of Isotopic Enrichment: The isotopic enrichment is calculated by comparing the measured isotopic distribution with the theoretical distribution. This calculation must also account for the natural abundance of isotopes (e.g., ¹³C) to ensure accuracy.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy Method
NMR spectroscopy is a complementary technique used to confirm the structural integrity of the deuterated compound and to provide insights into the positions of the deuterium labels.[1][2] For highly deuterated compounds, Deuterium (²H or D) NMR is particularly useful.
Key aspects of the NMR methodology include:
-
Structure Verification: Deuterium NMR spectra can confirm that deuteration has occurred at the expected positions on the 1-Naphthol molecule.[7]
-
Quantitative Analysis: Under appropriate experimental conditions, the integration of peaks in the Deuterium NMR spectrum can be used to determine the relative abundance of deuterium at different sites, providing a quantitative measure of isotopic enrichment.[7]
-
Purity Assessment: ¹H NMR can also be employed to detect and quantify any residual non-deuterated impurities.
Workflow for Isotopic Enrichment Determination by Mass Spectrometry
The following diagram illustrates a typical workflow for determining the isotopic enrichment of a deuterated standard using Liquid Chromatography-Mass Spectrometry (LC-MS).
Caption: Workflow for determining isotopic enrichment via LC-MS.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Isotope dilution - Wikipedia [en.wikipedia.org]
- 4. almacgroup.com [almacgroup.com]
- 5. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for the Use of 1-Naphthol-D8 as an Internal Standard in GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 1-Naphthol-D8 as an internal standard in the quantitative analysis of 1-Naphthol and related compounds by Gas Chromatography-Mass Spectrometry (GC-MS). The use of a deuterated internal standard is a robust technique to enhance accuracy and precision by correcting for variations in sample preparation and instrument response.[1][2][3]
Introduction
1-Naphthol is a metabolite of naphthalene, a polycyclic aromatic hydrocarbon (PAH) of significant interest in environmental monitoring, occupational health, and toxicology studies.[4][5] Accurate quantification of 1-Naphthol in complex biological and environmental matrices requires a reliable analytical method. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, and its accuracy can be significantly improved by the use of an isotopically labeled internal standard.[3][6]
This compound, a deuterated analog of 1-Naphthol, serves as an ideal internal standard. Its chemical and physical properties are nearly identical to the analyte of interest, ensuring that it behaves similarly during extraction, derivatization, and chromatographic separation.[4] However, its increased mass allows for clear differentiation by the mass spectrometer, enabling precise quantification.[7] This document outlines the necessary protocols for the effective use of this compound in GC-MS analysis.
Principle of Internal Standard Calibration
The internal standard (IS) method involves adding a known concentration of a compound (in this case, this compound) to all samples, calibration standards, and quality control samples. The quantification is then based on the ratio of the analyte's response to the internal standard's response. This approach effectively corrects for variations in injection volume, sample matrix effects, and analyte loss during sample preparation.[1][3]
Caption: General workflow for quantitative analysis using an internal standard.
Experimental Protocols
The following protocols are adapted from established methods for the analysis of 1-Naphthol and its isomers in biological matrices.[8][9][10]
Reagents and Materials
-
1-Naphthol (analyte standard)
-
This compound (internal standard)
-
Methanol (HPLC grade)
-
n-Hexane (pesticide residue grade)
-
Acetic Anhydride
-
Sodium Acetate Buffer
-
β-glucuronidase/arylsulfatase (from Helix pomatia)
-
Ultrapure water
-
GC-MS system with a suitable capillary column (e.g., HP-5ms)
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of 1-Naphthol and this compound in separate 10 mL volumetric flasks using methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the 1-Naphthol stock solution with methanol to achieve concentrations ranging from 1 µg/L to 100 µg/L.
-
Internal Standard Spiking Solution: Dilute the this compound stock solution with methanol to a final concentration of approximately 3.5 mg/L.[9]
Sample Preparation (Urine Samples)
-
To a 2 mL urine sample, add 50 µL of the this compound internal standard spiking solution.[9]
-
Add 1 mL of sodium acetate buffer.
-
For the hydrolysis of conjugated metabolites, add 20 µL of β-glucuronidase/arylsulfatase.[9]
-
After incubation, add acetic anhydride for in-situ derivatization.[8]
-
Add 1 mL of n-hexane and shake gently for 2 minutes.[8]
-
Centrifuge at 1870 x g for 10 minutes.[8]
-
Transfer the upper n-hexane layer to a GC vial for analysis.
Caption: Step-by-step sample preparation workflow.
GC-MS Instrumental Parameters
The following are typical GC-MS parameters for the analysis of derivatized 1-Naphthol. Optimization may be required for specific instrumentation.
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film) or equivalent[8] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[8] |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Injector Temperature | 250°C[8] |
| Oven Program | Initial temp 100°C for 1 min, ramp at 10°C/min to 300°C[8] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Transfer Line Temp. | 300°C[8] |
| Quantifier Ions | |
| 1-Naphthyl acetate | m/z 186 (Quantifier), m/z 144 (Qualifier)[10] |
| 1-Naphthyl-D7 acetate | m/z 193 (Quantifier), m/z 151 (Qualifier) (Adapted for D8) |
Note: The quantifier and qualifier ions for this compound acetate should be determined empirically but are expected to be shifted by +8 amu from the unlabeled compound.
Data Analysis and Quantification
-
Calibration Curve: Generate a calibration curve by plotting the response ratio (peak area of 1-Naphthol derivative / peak area of this compound derivative) against the concentration of the calibration standards.
-
Linearity: The linearity of the calibration curve should be evaluated, with a correlation coefficient (r²) of >0.999 being desirable.[8]
-
Quantification: Determine the concentration of 1-Naphthol in the samples by calculating their response ratios and interpolating the concentration from the calibration curve.
Caption: Logic of the internal standard calibration method.
Method Performance Characteristics
The following table summarizes typical performance data for the analysis of 1-Naphthol using a deuterated internal standard, adapted from a validated method.[8]
| Parameter | Typical Value |
| Linearity Range | 1 - 100 µg/L |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.30 µg/L |
| Limit of Quantification (LOQ) | 1.00 µg/L |
| Recovery | 90.8% - 98.1% |
| Intraday Precision (RSD) | 0.3% - 3.9% |
| Interday Precision (RSD) | 0.4% - 4.1% |
| Intraday Accuracy | 92.2% - 99.9% |
| Interday Accuracy | 93.4% - 99.9% |
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of 1-Naphthol in complex matrices by GC-MS. By compensating for analytical variability, this approach ensures high accuracy and precision, making it suitable for demanding applications in research, clinical, and environmental laboratories. The protocols and performance data presented here serve as a comprehensive guide for the implementation of this methodology.
References
- 1. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. dl.astm.org [dl.astm.org]
- 7. researchgate.net [researchgate.net]
- 8. Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. series.publisso.de [series.publisso.de]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 1-Naphthol in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 1-Naphthol in human plasma. The method utilizes 1-Naphthol-D7 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation procedure, offering high throughput and excellent recovery. The chromatographic separation is performed on a C18 reversed-phase column with a total run time of under 6 minutes. The method was validated for linearity, precision, and accuracy, demonstrating its suitability for toxicological studies, environmental exposure monitoring, and pharmacokinetic analysis in drug development.
Introduction
1-Naphthol is a primary metabolite of the polycyclic aromatic hydrocarbon (PAH) naphthalene and the insecticide carbaryl.[1][2] Its presence in biological matrices is a key biomarker for assessing exposure to these compounds. Given the potential toxicity and widespread environmental presence of naphthalene and carbaryl, a reliable and sensitive analytical method is crucial for accurate risk assessment and pharmacokinetic studies.[1][3] Traditional methods often require complex sample preparation, such as derivatization or liquid-liquid extraction.[2] This note presents a simple, rapid, and robust LC-MS/MS method that combines a simple protein precipitation sample cleanup with the specificity of tandem mass spectrometry, using 1-Naphthol-D7 to correct for matrix effects and procedural variability.
Experimental
2.1 Materials and Reagents
-
Analytes: 1-Naphthol (≥99% purity), 1-Naphthol-2,3,4,5,6,7,8-d7 (1-Naphthol-D7, ≥98% isotopic purity).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), and Ultrapure Water.
-
Biological Matrix: Blank human plasma (K2-EDTA).
2.2 Instrumentation A standard triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system, was used.
2.3 LC-MS/MS Method The operational parameters for the liquid chromatography and mass spectrometry systems are detailed in Tables 1 and 2. Negative ionization mode was selected for its high sensitivity towards the phenolic hydroxyl group of 1-Naphthol.
Table 1: Liquid Chromatography Parameters | Parameter | Setting | | :--- | :--- | | LC Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm) | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 0.4 mL/min | | Injection Volume | 5 µL | | Column Temp. | 40 °C | | Gradient Program | Time (min) | %B | | | 0.0 | 10 | | | 0.5 | 10 | | | 3.0 | 95 | | | 4.0 | 95 | | | 4.1 | 10 | | | 5.5 | 10 |
Table 2: Optimized MRM Transitions and MS Parameters | Analyte | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q3) | Collision Energy (eV) | Dwell Time (ms) | | :--- | :--- | :--- | :--- | :--- | | 1-Naphthol | 143.1 | 115.1 | 25 | 100 | | 1-Naphthol (Qualifier) | 143.1 | 99.1 | 35 | 100 | | 1-Naphthol-D7 (IS) | 150.1 | 122.1 | 25 | 100 | | Ionization Mode | Electrospray Ionization (ESI), Negative | | Ion Spray Voltage | -4500 V | | Source Temp. | 450 °C | | Curtain Gas | 30 psi |
Note: The use of 1-Naphthol-D8 would involve monitoring the transition from a precursor ion of m/z 151.1.
2.4 Standard and QC Preparation Primary stock solutions of 1-Naphthol and 1-Naphthol-D7 were prepared in methanol at a concentration of 1 mg/mL. A series of working solutions were made by serial dilution. Calibration curve standards (ranging from 0.5 to 500 ng/mL) and quality control (QC) samples (Low, Mid, High) were prepared by spiking the appropriate working solutions into blank human plasma. The internal standard working solution was prepared at 100 ng/mL in 50:50 acetonitrile:water.
2.5 Sample Preparation Protocol A simple protein precipitation was performed for sample cleanup.[4][5]
-
Pipette 50 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the internal standard working solution in acetonitrile.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 5 minutes.
-
Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
Results and Discussion
3.1 Chromatography and Selectivity The developed LC method provided excellent separation of 1-Naphthol from endogenous plasma components. The use of a stable isotope-labeled internal standard co-eluting with the analyte ensures that any matrix-induced ionization suppression or enhancement is effectively compensated. No interfering peaks were observed in blank plasma at the retention times of 1-Naphthol or its internal standard.
3.2 Linearity, Accuracy, and Precision The method demonstrated excellent linearity over the concentration range of 0.5 to 500 ng/mL, with a correlation coefficient (r²) consistently greater than 0.995. The Lower Limit of Quantitation (LLOQ) was established at 0.5 ng/mL. The intra- and inter-assay accuracy and precision were evaluated using QC samples at three concentration levels. All results fell within the accepted bioanalytical method validation guidelines (accuracy within ±15% of the nominal value and precision ≤15% RSD).[6]
Table 3: Intra- and Inter-Assay Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-Assay Accuracy (%) (n=6) | Intra-Assay Precision (%RSD) (n=6) | Inter-Assay Accuracy (%) (3 runs) | Inter-Assay Precision (%RSD) (3 runs) |
|---|---|---|---|---|---|
| Low QC | 1.5 | 104.2 | 6.8 | 102.5 | 8.1 |
| Mid QC | 75 | 98.9 | 4.1 | 99.8 | 5.3 |
| High QC | 400 | 101.5 | 3.5 | 103.1 | 4.9 |
Conclusion
The LC-MS/MS method described provides a rapid, sensitive, and reliable tool for the quantification of 1-Naphthol in human plasma. The simple protein precipitation sample preparation makes it suitable for high-throughput analysis. This method is well-suited for applications in clinical toxicology, occupational health monitoring, and pharmacokinetic studies where accurate measurement of 1-Naphthol is required.
Detailed Protocols
Protocol 1: Preparation of Stock, Calibration, and QC Samples
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of 1-Naphthol and 1-Naphthol-D7 into separate 10 mL volumetric flasks.
-
Dissolve and bring to volume with methanol. Mix thoroughly. These are your Stock A solutions.
-
-
Intermediate and Spiking Solutions:
-
Perform serial dilutions from Stock A using methanol to create a series of working standard solutions for spiking the calibration curve and QC samples.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the 1-Naphthol-D7 Stock A solution in acetonitrile to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation agent.
-
-
Calibration Standards and QC Samples:
-
Prepare calibration standards and QC samples by adding 5 µL of the appropriate working standard solution to 95 µL of blank human plasma to achieve the desired final concentrations.
-
Vortex each standard and QC sample for 10 seconds. Samples are now ready for the extraction protocol.
-
Protocol 2: Plasma Sample Protein Precipitation
-
Aliquot Samples: Arrange and label 1.5 mL microcentrifuge tubes for blanks, calibration standards, QCs, and unknown samples.
-
Add Plasma: Pipette 50 µL of the corresponding plasma sample into each labeled tube.
-
Precipitate and Add IS: Add 200 µL of the IS Working Solution (100 ng/mL in acetonitrile) to every tube.
-
Vortex: Cap the tubes and vortex at high speed for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Place the tubes in a microcentrifuge and spin at 14,000 x g for 5 minutes at room temperature.
-
Transfer Supernatant: Carefully collect the clear supernatant (approximately 200 µL) without disturbing the protein pellet.
-
Analyze: Transfer the supernatant into labeled HPLC vials with inserts. The samples are now ready for injection into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for 1-Naphthol analysis.
Caption: Simplified metabolic pathway of 1-Naphthol formation.
References
- 1. Simultaneous Quantification of Multiple Urinary Naphthalene Metabolites by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. series.publisso.de [series.publisso.de]
- 3. researchgate.net [researchgate.net]
- 4. Technical Tip: Protein Precipitation [phenomenex.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. agilent.com [agilent.com]
Application Note: Quantification of 1-Naphthol in Urine using Isotope Dilution Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Naphthol is a primary metabolite of naphthalene, a polycyclic aromatic hydrocarbon (PAH) found in various industrial applications and environmental sources, and the insecticide carbaryl.[1][2][3] Monitoring urinary 1-Naphthol is a well-established method for assessing human exposure to these compounds.[1][2] In the body, 1-Naphthol is primarily conjugated to form glucuronides and sulfates before being excreted in urine.[4][5] For accurate quantification, these conjugates must be cleaved to release free 1-Naphthol. This application note details a robust and reliable method for the quantification of total 1-Naphthol in human urine using a stable isotope-labeled internal standard, 1-Naphthol-D8, followed by analysis with Gas Chromatography-Mass Spectrometry (GC-MS). The use of an internal standard that is chemically identical to the analyte but has a different mass ensures high accuracy and precision by correcting for variations in sample preparation and instrument response.
Principle
The method involves the enzymatic hydrolysis of 1-Naphthol conjugates in urine samples using β-glucuronidase/arylsulfatase.[4][6] Following hydrolysis, the free 1-Naphthol, along with the added this compound internal standard, is extracted and derivatized to improve its chromatographic properties and thermal stability for GC-MS analysis.[4][7] The derivatized compounds are then separated on a gas chromatograph and detected by a mass spectrometer. Quantification is achieved by creating a calibration curve based on the ratio of the analyte peak area to the internal standard peak area.
Metabolic Pathway of Naphthalene
Caption: Metabolic activation of naphthalene to 1-naphthol and its subsequent conjugation for urinary excretion.
Experimental Protocols
1. Materials and Reagents
-
Standards: 1-Naphthol (≥99% purity), this compound (or 1-Naphthol-d7) (98 atom % D).[6][8]
-
Enzyme: β-glucuronidase/arylsulfatase from Helix pomatia.[4]
-
Solvents: Methanol, acetonitrile, n-hexane (all analytical or HPLC grade).
-
Reagents: Sodium acetate, acetic acid, ascorbic acid, toluene.[6]
-
Derivatization Agent: Acetic anhydride or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[4][6]
-
Solid Phase Extraction (SPE) Cartridges: C18 cartridges (optional, for sample cleanup).[1]
-
Glassware: 8 mL amber glass screw-cap vials, volumetric flasks, pipettes.
2. Preparation of Solutions
-
Stock Solutions (1 g/L): Prepare individual stock solutions of 1-Naphthol and this compound in methanol. Store at -20°C in amber vials.[6]
-
Internal Standard Spiking Solution (ISTD): Dilute the this compound stock solution with methanol to a suitable concentration (e.g., 5 mg/L).
-
Calibration Standards: Prepare a series of working standard solutions by diluting the 1-Naphthol stock solution. Spike these into pooled drug-free urine to create calibration standards with a concentration range of 1-100 µg/L.[4] These standards should be treated the same as the unknown samples.
-
Sodium Acetate Buffer (0.5 M, pH 5.0): Dissolve sodium acetate in ultrapure water, adjust pH with acetic acid.
-
Ascorbic Acid Solution (250 g/L): Freshly prepare by dissolving ascorbic acid in ultrapure water.[6]
3. Sample Preparation and Hydrolysis
-
Thaw frozen urine samples to room temperature and vortex to mix.
-
Pipette 2 mL of urine into an 8 mL amber glass vial.
-
Add 150 µL of freshly prepared ascorbic acid solution.[6]
-
Add 50 µL of the ISTD spiking solution (this compound).[6]
-
Add 1 mL of sodium acetate buffer and vortex.[4]
-
Add 20 µL of β-glucuronidase/arylsulfatase enzyme solution.[4][6]
-
Vortex for 10 seconds and incubate at 37°C for at least 16 hours (overnight).[4][6]
4. Extraction and Derivatization (GC-MS Method)
-
After incubation, cool the samples to room temperature.
-
Liquid-Liquid Extraction (LLE): Add 3 mL of n-hexane to the vial. Vortex vigorously for 2 minutes. Centrifuge at 1870 x g for 10 minutes.[9]
-
Transfer the upper organic layer (n-hexane) to a clean vial.
-
Derivatization (Silylation): Evaporate the n-hexane extract to dryness under a gentle stream of nitrogen. Add 10 µL of the derivatization reagent (e.g., BSTFA + TMCS) and 200 µL of toluene.[6]
-
Seal the vial, vortex for 10 seconds, and incubate for 1 hour at 70°C.[6]
-
After cooling, transfer the solution to a 200 µL micro-insert within an autosampler vial for GC-MS analysis.
5. Instrumental Analysis (GC-MS/MS)
-
System: Gas chromatograph coupled with a tandem mass spectrometer (GC-MS/MS).[6]
-
Column: HP-5ms Ultra Inert capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[4]
-
Injection: 1 µL, splitless mode.
-
Carrier Gas: Helium.
-
Oven Program: Initial temperature of 70°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
Mass Spectrometer: Electron Ionization (EI) mode at 70 eV.[4]
-
Monitoring Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
Analytical Workflow Diagram
Caption: Workflow for the quantification of 1-Naphthol in urine.
Data and Performance
Table 1: Method Validation Parameters
The performance of this method is characterized by its linearity, sensitivity, and reproducibility. The following table summarizes typical validation results.
| Parameter | Result |
| Linearity Range | 1 - 100 µg/L |
| Correlation Coefficient (r²) | > 0.999[4] |
| Limit of Detection (LOD) | 0.30 µg/L[4] |
| Limit of Quantification (LOQ) | 1.00 µg/L[4] |
| Recovery | 90.8% - 98.1%[4] |
| Intra-day Precision (%RSD) | 0.3% - 3.9%[4] |
| Inter-day Precision (%RSD) | 0.4% - 4.1%[4] |
| Intra-day Accuracy | 92.2% - 99.9%[4] |
| Inter-day Accuracy | 93.4% - 99.9%[4] |
Data synthesized from published methods for urinary naphthol analysis.[4]
Table 2: Typical Urinary 1-Naphthol Concentrations
Urinary 1-Naphthol levels can vary significantly depending on exposure sources. The following table provides reference ranges from different populations.
| Population | 1-Naphthol Concentration (µg/L) | Notes |
| Non-Exposed (Non-Smokers) | Median: 4.6 (Range: < 1.0–19.3)[6] | Background levels reflect environmental exposure. |
| Smokers | Median: 17.1 (Range: 1.9–62.0)[6] | Tobacco smoke is a significant source of naphthalene. |
| Occupationally Exposed | Median: 20 - 400 (Max: up to 2700)[6] | Levels are highly dependent on the specific occupation and exposure controls. |
| Biological Reference Value (BAR) | 35 µg/L (sum of 1- and 2-naphthol)[6] | For non-smokers not occupationally exposed.[6] |
The described method provides a sensitive, specific, and reliable protocol for the quantification of total 1-Naphthol in urine. The use of enzymatic hydrolysis ensures the measurement of both free and conjugated forms, giving a complete picture of exposure. Isotope dilution with this compound minimizes analytical variability, leading to high accuracy and precision. This application note serves as a comprehensive guide for researchers in toxicology, occupational health, and environmental science for the biomonitoring of naphthalene and carbaryl exposure.
References
- 1. Urinary Naphthol as a Biomarker of Exposure: Results from an Oral Exposure to Carbaryl and Workers Occupationally Exposed to Naphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urinary Naphthol as a Biomarker of Exposure: Results from an Oral Exposure to Carbaryl and Workers Occupationally Exposed to Naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijcom.org [ijcom.org]
- 4. Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on the metabolism and excretion of 1-naphthol, 1-naphthyl-beta-D-glucuronide, and 1-naphthyl-beta-D-glucoside in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. series.publisso.de [series.publisso.de]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. cdnisotopes.com [cdnisotopes.com]
- 9. researchgate.net [researchgate.net]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
Application of 1-Naphthol-D8 in Environmental Sample Analysis: A Detailed Guide
Introduction
1-Naphthol-D8, a deuterated analog of 1-naphthol, serves as a critical internal standard in the quantitative analysis of environmental samples for naphthalene and its metabolites. Its use is paramount for achieving accurate and precise measurements by compensating for variations during sample preparation and instrumental analysis. This document provides detailed application notes and protocols for researchers, scientists, and professionals in drug development involved in environmental monitoring and safety assessment. The primary application of this compound is in chromatographic methods, particularly gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), for the detection of contaminants such as polycyclic aromatic hydrocarbons (PAHs) and their degradation products in various environmental matrices.
Core Applications
The principal application of this compound is as an internal standard for the quantification of 1-naphthol, 2-naphthol, and other naphthalene metabolites in environmental and biological samples.[1] Due to its structural similarity and identical chemical properties to the target analytes, it co-elutes and experiences similar matrix effects, allowing for reliable correction of analytical results.[2] While closely related, it is important to distinguish its use from Naphthalene-d8, which is more commonly used as an internal standard for the analysis of naphthalene and other PAHs.[3][4]
Experimental Protocols
Protocol 1: Analysis of Naphthols in Water Samples by GC-MS
This protocol outlines the determination of 1-naphthol and 2-naphthol in water samples using this compound as an internal standard, followed by gas chromatography-mass spectrometry (GC-MS) analysis.
1. Sample Preparation: Liquid-Liquid Extraction
-
Sample Collection: Collect water samples in amber glass bottles with Teflon-lined caps.
-
pH Adjustment: Ensure the sample pH is between 6 and 10. Adjust if necessary with a saturated potassium hydroxide (KOH) solution or phosphoric acid.[4]
-
Internal Standard Spiking: Spike the water sample with a known concentration of this compound solution (e.g., in methanol).
-
Extraction:
-
Transfer a defined volume of the spiked water sample (e.g., 250 mL) to a separatory funnel.
-
Add 25-100 mL of dichloromethane (DCM) to the sample.[4]
-
Shake the funnel vigorously for one minute, with frequent venting to release pressure.[4]
-
Allow the layers to separate and collect the organic (DCM) layer.
-
Repeat the extraction process two more times with fresh DCM.
-
Combine the organic extracts.
-
-
Drying and Concentration:
-
Dry the combined extract by passing it through anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.
-
2. GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for analysis.
-
Column: A (5%-phenyl)-methylpolysiloxane column is suitable for separation.[5]
-
Carrier Gas: Helium or hydrogen can be used as the carrier gas.[6]
-
Injection: Inject a small volume (e.g., 1 µL) of the concentrated extract into the GC inlet.
-
Oven Temperature Program: A typical temperature program starts at a lower temperature (e.g., 106°C), ramps up to a higher temperature (e.g., 310°C) to elute the analytes.[7]
-
Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[5][6] Monitor characteristic ions for 1-naphthol, 2-naphthol, and the internal standard, this compound.
3. Quantification
-
Create a calibration curve by analyzing a series of standard solutions containing known concentrations of 1-naphthol and 2-naphthol, each spiked with the same constant concentration of this compound.
-
Calculate the response factor for each analyte relative to the internal standard.
-
Determine the concentration of the naphthols in the environmental sample by comparing the peak area ratios of the analytes to the internal standard against the calibration curve.
Protocol 2: Analysis of Naphthalene Metabolites in Urine by GC-MS
This protocol is adapted for the analysis of 1-naphthol and 2-naphthol in urine, which is relevant for biomonitoring of naphthalene exposure.[1][5]
1. Sample Preparation: Enzymatic Hydrolysis and Solid-Phase Extraction (SPE)
-
Sample Collection: Collect urine samples in polyethylene containers and store them at -20°C until analysis.[1]
-
Internal Standard Spiking: Add a precise amount of this compound internal standard solution to an aliquot of the urine sample.[1]
-
Enzymatic Hydrolysis: Since naphthols are often present as glucuronide and sulfate conjugates in urine, an enzymatic hydrolysis step is necessary to release the free naphthols.[1][5]
-
Add a buffer solution (e.g., sodium acetate) and β-glucuronidase/arylsulfatase enzyme to the urine sample.[1]
-
Incubate the mixture to allow for complete hydrolysis.
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., a wide-spectrum polymer) with appropriate solvents (e.g., methanol followed by water).[8]
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes (naphthols and the internal standard) with a suitable organic solvent.[8]
-
-
Derivatization (Optional but Recommended for GC-MS):
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in a derivatizing agent (e.g., an acetylating agent) to improve the chromatographic properties of the naphthols.[5]
-
2. GC-MS Analysis and Quantification
-
Follow the GC-MS analysis and quantification steps as outlined in Protocol 1.
Quantitative Data Summary
The following table summarizes typical quantitative data for the analysis of naphthols in environmental samples. Note that specific values can vary depending on the matrix, instrumentation, and method parameters.
| Parameter | 1-Naphthol | 2-Naphthol | Reference |
| Limit of Detection (LOD) | 0.22 µg L⁻¹ | 0.19 µg L⁻¹ | [9] |
| Linear Range | 0.5–200 µg L⁻¹ | 0.5–200 µg L⁻¹ | [9] |
| Correlation Coefficient (r²) | > 0.998 | > 0.998 | [9] |
| Spiked Recovery | 79.2–80.9% | 79.2–80.9% | [9] |
Visualizing the Analytical Workflow
The following diagrams illustrate the experimental workflows described in the protocols.
References
- 1. series.publisso.de [series.publisso.de]
- 2. 14d-1.itrcweb.org [14d-1.itrcweb.org]
- 3. 萘-d8 溶液 certified reference material, 2000 μg/mL in dichloromethane | Sigma-Aldrich [sigmaaldrich.com]
- 4. www2.gov.bc.ca [www2.gov.bc.ca]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. agilent.com [agilent.com]
- 7. Naphthalene-D8 [webbook.nist.gov]
- 8. dev.usmall.com [dev.usmall.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Metabolite Identification Using 1-Naphthol-D8
Introduction
These application notes provide detailed protocols for the use of deuterated 1-naphthol, specifically 1-Naphthol-D8 (or its commonly used analogue 1-Naphthol-D7), as an internal standard for the accurate quantification of naphthalene metabolites in biological matrices. This methodology is crucial for researchers, scientists, and drug development professionals involved in toxicology studies, environmental exposure assessment, and drug metabolism research. While not a universal derivatization agent for all metabolites, this compound is an indispensable tool for the precise analysis of phenolic metabolites, particularly in complex samples such as urine. The use of a stable isotope-labeled internal standard like this compound corrects for variations in sample preparation and instrument response, ensuring high-quality, reliable data.[1][2]
Application: Quantitative Analysis of Naphthalene Metabolites in Urine
This protocol details the determination of key naphthalene metabolites, such as 1-naphthol and 2-naphthol, in urine samples using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with 1-Naphthol-D7 as an internal standard.
Experimental Workflow (GC-MS)
Caption: GC-MS workflow for naphthalene metabolite analysis.
Experimental Protocols
Protocol 1: GC-MS Analysis of 1-Naphthol and 2-Naphthol in Urine
This protocol is adapted from methodologies for the biomonitoring of naphthalene exposure.[3][4]
1. Materials and Reagents:
-
1-Naphthol and 2-Naphthol standards
-
1-Naphthol-D7 (Internal Standard, IS)
-
Acetic anhydride
-
β-glucuronidase/arylsulfatase from Helix pomatia
-
Acetate buffer (0.5 M, pH 5.0)
-
n-Hexane
-
Methanol
-
Pooled human urine (from non-exposed individuals) for calibration standards
2. Preparation of Standards and Solutions:
-
Stock Solutions (1 g/L): Prepare individual stock solutions of 1-naphthol, 2-naphthol, and 1-Naphthol-D7 in acetonitrile. Store at 4°C.
-
Working Standard Solutions: Prepare mixed working standard solutions of 1-naphthol and 2-naphthol by diluting the stock solutions with acetonitrile to achieve a concentration range of 1 to 100 µg/L.
-
Internal Standard Spiking Solution: Dilute the 1-Naphthol-D7 stock solution with ultrapure water to a concentration of approximately 3.5 mg/L.[3]
3. Sample Preparation:
-
To a 2 mL aliquot of urine in a glass test tube, add 20 µL of the internal standard solution (1-Naphthol-D7).[4]
-
Add 1 mL of 0.5 M acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase/arylsulfatase solution.[4]
-
Vortex the mixture and incubate at 37°C for at least 16 hours for enzymatic hydrolysis to cleave glucuronide and sulfate conjugates.[3][4]
-
After hydrolysis, perform in situ derivatization by adding a suitable agent, such as acetic anhydride, to convert the naphthols to their more volatile acetate derivatives.[4]
-
Extract the derivatized naphthols with n-hexane.
-
Transfer the organic layer to a clean vial for GC-MS analysis.
4. GC-MS Instrumental Analysis:
-
Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: Optimize for the separation of 1-naphthyl acetate and 2-naphthyl acetate.
-
Mass Spectrometer: Operate in electron ionization (EI) mode.
-
Detection Mode: Selected Ion Monitoring (SIM) for target analytes and the internal standard.
5. Calibration and Quantification:
-
Prepare calibration standards by spiking blank urine with the mixed working standard solutions to cover the desired concentration range (e.g., 1-100 µg/L).[4]
-
Process the calibration standards alongside the unknown samples using the same sample preparation procedure.
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Determine the concentration of naphthols in the unknown samples from the calibration curve.
Protocol 2: LC-MS/MS Analysis of Naphthalene Metabolites in Urine
This protocol is based on methods for the direct measurement of conjugated naphthalene metabolites.[1][5]
1. Materials and Reagents:
-
Standards for naphthalene metabolites (e.g., naphthol glucuronide, naphthol sulfate)
-
Deuterated internal standards (biosynthetically produced by dosing mice with D8-naphthalene and collecting the urine containing D8-labeled metabolites)[1]
-
Acetic acid
-
Acetonitrile
-
Water (LC-MS grade)
2. Sample Preparation:
-
Thaw urine samples to room temperature.
-
Add a known amount of the urine containing the deuterated internal standards to each urine sample to be analyzed and to the calibration standards.[1]
-
For direct analysis of conjugates, no enzymatic hydrolysis or derivatization is required, simplifying the sample workup.[1][5]
-
Centrifuge the samples to remove particulates.
-
Transfer the supernatant for LC-MS/MS analysis.
3. LC-MS/MS Instrumental Analysis:
-
Liquid Chromatograph: A system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., Kinetex XB-C18).[1]
-
Mobile Phase A: 0.1% acetic acid in water.[1]
-
Mobile Phase B: 0.1% acetic acid in 50% acetonitrile/water.[1]
-
Flow Rate: 0.210 mL/min.[1]
-
Gradient: A long gradient is typically used to separate the various metabolites, with elution times for targeted metabolites ranging from approximately 38 to 75 minutes.[1]
-
Mass Spectrometer: A tandem mass spectrometer (e.g., ion trap or triple quadrupole) with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode is often used for these metabolites.[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for each metabolite and its corresponding deuterated internal standard.
Data Presentation
Table 1: Quantitative Performance Data for GC-MS Analysis of Naphthols
| Parameter | 1-Naphthol | 2-Naphthol | Reference |
| Limit of Detection (LOD) | 0.30 µg/L | 0.30 µg/L | [4] |
| Limit of Quantification (LOQ) | 1.00 µg/L | 1.00 µg/L | [4] |
| Linear Range | 1-100 µg/L | 1-100 µg/L | [4] |
| Correlation Coefficient (r²) | >0.999 | >0.999 | [4] |
| Recovery | 90.8% - 98.1% | 90.8% - 98.1% | [4] |
Table 2: Quantitative Performance Data for LC-MS/MS Analysis of Naphthalene Metabolites
| Metabolite | Limit of Detection (LOD) (ng on column) | Limit of Quantification (LOQ) (ng on column) | Linearity (R²) | Reference |
| Naphthol Glucuronide | 3.4 | 10.8 | 0.9930 | [1] |
| Naphthol Sulfate | 0.9 | 2.9 | 0.9989 | [1] |
| Naphthalene Mercapturate | 1.2 | 3.9 | 0.9983 | [1] |
| N-acetyl Glutathione Conjugate | 1.0 | 3.3 | 0.9976 | [1] |
Signaling Pathways and Logical Relationships
Naphthalene Metabolism Pathway
Caption: Simplified metabolic pathway of naphthalene.
The use of this compound (or its isotopologues) as an internal standard is a robust and reliable method for the quantitative analysis of naphthalene metabolites. The protocols provided herein offer a framework for researchers to implement these techniques in their own laboratories. The high accuracy and precision afforded by stable isotope dilution analysis are essential for obtaining meaningful data in studies of drug metabolism, toxicology, and environmental health.
References
- 1. Simultaneous Quantification of Multiple Urinary Naphthalene Metabolites by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. series.publisso.de [series.publisso.de]
- 4. Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Solid-Phase Extraction of 1-Naphthol from Aqueous Samples
For the Quantitative Analysis using 1-Naphthol-D8 Internal Standard
Introduction
1-Naphthol is a compound of significant interest in environmental monitoring and clinical diagnostics. It is a primary metabolite of the insecticide carbaryl and the polycyclic aromatic hydrocarbon (PAH) naphthalene, making its quantification crucial for assessing exposure and toxicity. Solid-Phase Extraction (SPE) is a widely adopted sample preparation technique that offers robust cleanup, concentration, and solvent exchange for complex matrices like urine or environmental water.[1][2] This protocol details a reversed-phase SPE method for the isolation of 1-Naphthol from aqueous samples. The use of a stable isotope-labeled internal standard, this compound, is critical for correcting analyte losses during sample processing and compensating for matrix-induced signal suppression or enhancement in subsequent analysis by LC-MS or GC-MS, thereby ensuring high accuracy and precision.[3][4]
Principle of the Method
This method employs a reversed-phase SPE sorbent (e.g., C18 or a polymeric equivalent). In this mechanism, the sample is loaded under aqueous conditions. The nonpolar 1-Naphthol and its deuterated analog (this compound) are retained on the hydrophobic sorbent material. Polar, water-soluble interferences are washed away. Finally, the target analytes are eluted from the sorbent with a strong, nonpolar organic solvent. For biological samples such as urine, a pre-treatment step involving enzymatic hydrolysis is necessary to cleave glucuronide and sulfate conjugates, ensuring the analysis of total 1-Naphthol.[5][6]
Materials and Reagents
-
Analytes: 1-Naphthol (≥99% purity), this compound (or 1-Naphthol-d7)
-
Solvents: Methanol (HPLC or MS grade), Acetonitrile (HPLC or MS grade), Ultra-pure water
-
Reagents for Urine Pre-treatment:
-
SPE Cartridges: C18-based or polymeric reversed-phase cartridges (e.g., Discovery DSC-18, 100 mg)[7]
-
Equipment: SPE vacuum manifold, analytical balance, vortex mixer, centrifuge, nitrogen evaporator, volumetric flasks, and pipettes.
Detailed Experimental Protocol
Preparation of Standards and Solutions
-
1-Naphthol Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of 1-Naphthol standard into a 10 mL volumetric flask. Dissolve and bring to volume with methanol. Store at 4°C.[5]
-
This compound Internal Standard (IS) Stock Solution (e.g., 0.1 mg/mL): Accurately weigh ~0.5 mg of this compound into a 5 mL volumetric flask.[5] Dissolve and bring to volume with methanol. Store at 4°C.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with the appropriate solvent (e.g., methanol or mobile phase).
-
IS Spiking Solution: Dilute the IS Stock Solution with ultra-pure water to a working concentration (e.g., 3.5 mg/L).[5] This solution will be added to all samples, blanks, and calibration standards.
Sample Pre-treatment (Urine Matrix Example)
This step is crucial for cleaving conjugated metabolites to measure total 1-Naphthol.[5]
-
Pipette a 2 mL aliquot of the urine sample into a glass vial.
-
Add 50 µL of the IS Spiking Solution.
-
Add 150 µL of a freshly prepared ascorbic acid solution to prevent oxidative degradation.[5]
-
Add 1 mL of sodium acetate buffer and vortex to mix.
-
Add 20 µL of β-glucuronidase/arylsulfatase enzyme solution.
-
Vortex thoroughly and incubate at 37°C for 16 hours (overnight) to ensure complete hydrolysis.[5]
-
After incubation, centrifuge the sample to pellet any precipitates. The supernatant is now ready for SPE.
Solid-Phase Extraction (SPE) Procedure
The following steps should be performed on an SPE vacuum manifold. A generic reversed-phase protocol is outlined below, with specific details derived from established methods.[5][8][9]
-
Conditioning: Pass 3 mL of methanol through the SPE cartridge to wet the sorbent, followed by 3 mL of ultra-pure water. Do not allow the cartridge to go dry. This step activates the C18 functional groups.[10]
-
Equilibration: Pass 3 mL of sodium acetate buffer (or the sample matrix buffer) through the cartridge to prepare it for the sample's pH and ionic strength.[5]
-
Sample Loading: Slowly load the pre-treated sample supernatant onto the cartridge at a flow rate of approximately 1-2 mL/minute.
-
Washing:
-
Drying: Dry the cartridge thoroughly under full vacuum for 5-10 minutes to remove all residual water, which can interfere with the elution step.[5]
-
Elution:
-
Place collection tubes inside the manifold.
-
Elute the retained 1-Naphthol and this compound by passing 3 x 0.5 mL aliquots of acetonitrile through the cartridge.[5] Allow the solvent to soak for ~1 minute between additions to ensure complete desorption.
-
Post-Extraction Processing
-
Evaporate the collected eluate to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (~35°C).
-
Reconstitute the dried residue in a known, small volume (e.g., 100-200 µL) of a solvent compatible with the analytical instrument (e.g., the initial mobile phase for LC-MS analysis).
-
Vortex to ensure the residue is fully dissolved and transfer to an autosampler vial for analysis.
Data Presentation
Quantitative data from various studies are summarized below to provide an expectation of method performance.
Table 1: Summary of a Validated SPE Protocol for 1-Naphthol in Urine
| Step | Solvent/Solution | Volume | Purpose | Reference |
|---|---|---|---|---|
| Conditioning | Methanol | 2 x 1.5 mL | Sorbent Wetting | [5] |
| Equilibration | Ultra-pure Water | 2 x 1.5 mL | Phase Preparation | [5] |
| Sodium Acetate Buffer | 2 mL | pH Adjustment | [5] | |
| Sample Loading | Pre-treated Urine Supernatant | 3 mL | Analyte Retention | [5] |
| Washing | Sodium Acetate Buffer | 3 mL | Remove Polar Interferences | [5] |
| Ultra-pure Water | 2 x 1.5 mL | Remove Salts | [5] | |
| Aqueous Methanol Solution | 2 mL | Remove Less-Polar Interferences | [5] | |
| Drying | Vacuum / Nitrogen | 5-10 min | Remove Residual Water | [5] |
| Elution | Acetonitrile | 3 x 0.5 mL | Analyte Recovery |[5] |
Table 2: Method Performance Characteristics for 1-Naphthol Analysis
| Parameter | Value | Matrix | Analytical Method | Reference |
|---|---|---|---|---|
| Recovery | 93 - 97% | Urine | GC-MS | [5] |
| 79.2 - 80.9% | Environmental Water | HPLC-UV | [12] | |
| ~99% | Geothermal Brine | HPLC | [11] | |
| Limit of Detection (LOD) | 0.1 µg/L | Urine | GC-MS | [5] |
| 0.22 µg/L | Environmental Water | HPLC-UV | [12][13] | |
| Limit of Quantitation (LOQ) | 0.2 µg/L | Urine | GC-MS | [5] |
| Linearity Range | 5 - 1000 µg/L | Urine | GC-MS | [5] |
| | 0.5 - 200 µg/L | Environmental Water | HPLC-UV |[12][13] |
Workflow Visualization
The diagram below illustrates the complete workflow from sample preparation to final analysis.
Caption: Workflow for 1-Naphthol extraction and analysis.
References
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 3. lcms.cz [lcms.cz]
- 4. A Review: Sample Preparation and Chromatographic Technologies for Detection of Aflatoxins in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. series.publisso.de [series.publisso.de]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. Determination of 1-naphthol and 2-naphthol from environmental waters by magnetic solid phase extraction with Fe@MgAl-layered double hydroxides nanoparticles as the adsorbents prior to high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note: Hochsensitive Quantifizierung von 1-Naphthol in biologischen Matrices mittels GC-MS nach Derivatisierung mit 1-Naphthol-D8 als internem Standard
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Zusammenfassung
Diese Applikationsschrift beschreibt detaillierte Protokolle für die Derivatisierung und quantitative Analyse von 1-Naphthol mittels Gaschromatographie-Massenspektrometrie (GC-MS). Die Verwendung eines deuterierten internen Standards, 1-Naphthol-D8, gewährleistet eine hohe Genauigkeit und Reproduzierbarkeit der Methode. Es werden verschiedene Derivatisierungsstrategien vorgestellt, darunter die Acetylierung mit Essigsäureanhydrid und die Silylierung mit Silylierungsreagenzien wie N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) oder N-(tert-Butyldimethylsilyl)-N-methyltrifluoracetamid (MTBSTFA). Diese Methoden eignen sich für die Quantifizierung von 1-Naphthol in verschiedenen biologischen Matrices und sind für den Einsatz in der Umweltanalytik, der Arbeitsmedizin und der pharmazeutischen Forschung relevant.
Einleitung
1-Naphthol ist ein wichtiger Metabolit von Naphthalin, einem polyzyklischen aromatischen Kohlenwasserstoff (PAK), der weit verbreitet in der Umwelt vorkommt und als möglicherweise krebserregend für den Menschen eingestuft ist.[1] Die Überwachung der 1-Naphthol-Exposition ist daher von großer Bedeutung für die Bewertung von Gesundheitsrisiken am Arbeitsplatz und in der Allgemeinbevölkerung. Die Gaschromatographie-Massenspektrometrie (GC-MS) ist eine leistungsstarke Technik für die quantitative Analyse von 1-Naphthol, erfordert jedoch eine Derivatisierung, um die Flüchtigkeit und die chromatographischen Eigenschaften des Analyten zu verbessern.[1][2] Die Verwendung eines stabil-isotopenmarkierten internen Standards wie this compound ist entscheidend für die Korrektur von Matrixeffekten und Variationen während der Probenvorbereitung und Analyse.
Quantitative Datenzusammenfassung
Die folgende Tabelle fasst die quantitativen Leistungsdaten zusammen, die mit verschiedenen Derivatisierungsmethoden für die 1-Naphthol-Analyse mittels GC-MS erzielt wurden.
| Derivatisierungsmethode | Interner Standard | Matrix | Kalibrierbereich (µg/L) | LOD (µg/L) | LOQ (µg/L) | Wiederfindung (%) | Referenz |
| Acetylierung (Essigsäureanhydrid) | 1-Naphthol-d7 | Urin | 1 - 100 | 0.30 | 1.00 | 90.8 - 98.1 | [1][3][4] |
| Silylierung (BSA+TMCS) | This compound | Urin | Nicht spezifiziert | Nicht spezifiziert | Nicht spezifiziert | Nicht spezifiziert | [5] |
| Pentafluorobenzylbromid (PFBB) | Nicht spezifiziert | Luft, Wasser, Sediment | Nicht spezifiziert | 0.0066 - 0.0147 (Wasser) | Nicht spezifiziert | > 90 | [6][7] |
LOD: Nachweisgrenze (Limit of Detection) LOQ: Bestimmungsgrenze (Limit of Quantitation)
Experimentelle Protokolle
Hier werden detaillierte Protokolle für zwei gängige Derivatisierungsmethoden zur Analyse von 1-Naphthol mittels GC-MS beschrieben.
Protokoll 1: In-situ-Derivatisierung mit Essigsäureanhydrid
Diese Methode ist einfach, schnell und erfordert keinen Eindampfungsschritt, was den Probenverlust minimiert.[1][3]
Materialien:
-
1-Naphthol-Standardlösung
-
This compound (oder 1-Naphthol-d7) als interner Standard
-
Essigsäureanhydrid
-
Natriumhydroxid-Lösung (0,5 M)
-
Acetatpuffer (0,5 M, pH 5,0)
-
β-Glucuronidase/Arylsulfatase (aus Helix pomatia)
-
n-Hexan
-
Acetonitril
Probenvorbereitung und enzymatische Hydrolyse:
-
Zu 2 ml Urinprobe in einem Glasröhrchen werden 20 µl der internen Standardlösung (z. B. 5000 µg/L 1-Naphthol-d7) gegeben.[1]
-
1 ml Acetatpuffer (pH 5,0) und 20 µl β-Glucuronidase/Arylsulfatase-Lösung hinzufügen.[1]
-
Das Röhrchen vortexen und für mindestens 16 Stunden bei 37 °C inkubieren, um die Glucuronid- und Sulfatkonjugate von 1-Naphthol zu spalten.[1][3]
Derivatisierung und Extraktion:
-
Nach der Abkühlung auf Raumtemperatur 0,5 ml Natriumhydroxid-Lösung (0,5 M) und 100 µl Essigsäureanhydrid zugeben.[1]
-
Das Gemisch sofort für 10 Sekunden kräftig vortexen.
-
2 ml n-Hexan zugeben und für 2 Minuten vortexen, um die acetylierten Naphthole zu extrahieren.
-
Bei 1870 x g für 10 Minuten zentrifugieren.
-
Die obere organische Phase in ein GC-Vial überführen und analysieren.
GC-MS-Bedingungen (Beispiel):
-
GC-System: Agilent 7890B oder äquivalent[1]
-
Säule: HP-5ms Ultra Inert, 30 m x 0,25 mm ID, 0,25 µm Filmdicke[1]
-
Trägergas: Helium, 1,0 ml/min[1]
-
Injektor-Temperatur: 250 °C[1]
-
Ofenprogramm: 100 °C (1 min), dann mit 10 °C/min auf 300 °C[1]
-
MS-System: Agilent 5977B HES oder äquivalent[1]
-
Ionisierung: Elektronenstoßionisation (EI), 70 eV[1]
-
Ionenquellentemperatur: 280 °C[1]
-
Modus: Selected Ion Monitoring (SIM)
-
Quantifier/Qualifier Ionen:
Protokoll 2: Silylierungs-Derivatisierung mit BSTFA/TMCS
Die Silylierung ist eine weit verbreitete Methode zur Derivatisierung von polaren Verbindungen wie Phenolen.[8]
Materialien:
-
1-Naphthol-Standardlösung
-
This compound als interner Standard
-
N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1% Trimethylchlorsilan (TMCS)
-
Pyridin oder Acetonitril (wasserfrei)
-
Toluol
Probenvorbereitung und Hydrolyse:
-
Die Probenvorbereitung und enzymatische Hydrolyse erfolgt wie in Protokoll 1 beschrieben.
-
Nach der Hydrolyse muss die Probe zur Trockne eingedampft werden, da Silylierungsreagenzien feuchtigkeitsempfindlich sind.
Derivatisierung:
-
Den trockenen Rückstand in 200 µl Toluol aufnehmen.[5]
-
10 µl BSTFA + 1% TMCS zugeben.[5]
-
Das Röhrchen verschließen, gut mischen (10 Sekunden vortexen) und anschließend für 10 Minuten in ein Ultraschallbad stellen.[5]
-
Für eine Stunde bei 70 °C in einem Heizblock inkubieren.[5]
-
Nach dem Abkühlen die Lösung in ein GC-Vial überführen und analysieren.
GC-MS-Bedingungen:
-
Die GC-MS-Bedingungen können ähnlich wie in Protokoll 1 gewählt werden, wobei das Temperaturprogramm an die Elution der TMS-Derivate angepasst werden muss.
-
Die Ionen für den SIM-Modus müssen für die silylierten Analyten und den internen Standard bestimmt werden.
Visualisierungen
Abbildung 1: Experimenteller Arbeitsablauf für die GC-MS-Analyse von 1-Naphthol.
Abbildung 2: Chemische Reaktion der Acetylierungs-Derivatisierung von 1-Naphthol.
Diskussion
Die Wahl der Derivatisierungsmethode hängt von den spezifischen Anforderungen des Labors und der zu analysierenden Matrix ab. Die Acetylierung mit Essigsäureanhydrid bietet den Vorteil einer einfachen und schnellen Durchführung in wässriger Lösung, was sie für Routineanalysen attraktiv macht.[1] Die Silylierungsmethoden, wie die Verwendung von BSTFA oder MTBSTFA, sind ebenfalls sehr effektiv, erfordern jedoch in der Regel einen wasserfreien Schritt, was die Probenvorbereitung verlängern kann.[9][10] Pentafluorobenzylbromid (PFBB) ist ein weiteres vielseitiges Derivatisierungsreagenz, das zu sehr empfindlichen Nachweisen führen kann, insbesondere in Kombination mit der Negativ-Ionen-chemischen Ionisation (NICI) im Massenspektrometer.[6][7][11][12][13]
Die Verwendung von this compound als internem Standard ist für alle hier beschriebenen Methoden von entscheidender Bedeutung, um eine genaue Quantifizierung zu gewährleisten. Der deuterierte Standard verhält sich chemisch und physikalisch sehr ähnlich wie der native Analyt und kompensiert so Verluste während der Probenaufarbeitung und Schwankungen bei der GC-Injektion und Ionisierung.
Schlussfolgerung
Die in dieser Applikationsschrift beschriebenen Methoden zur Derivatisierung von 1-Naphthol für die GC-MS-Analyse unter Verwendung von this compound als internem Standard sind robust, empfindlich und für die quantitative Bestimmung in komplexen biologischen Matrices geeignet. Die detaillierten Protokolle und die Zusammenfassung der Leistungsdaten bieten eine wertvolle Ressource für Forscher und Wissenschaftler, die zuverlässige Methoden zur Überwachung der Naphthalin-Exposition entwickeln und anwenden.
References
- 1. Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. researchgate.net [researchgate.net]
- 5. series.publisso.de [series.publisso.de]
- 6. Application of a pentafluorobenzyl bromide derivatization method in gas chromatography/mass spectrometry of trace levels of halogenated phenols in air, water and sediment samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Trace level determination of phenols as pentafluorobenzyl derivatives by gas chromatography–negative-ion chemical ionization mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving peak shape and resolution for 1-Naphthol-D8 in HPLC
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the high-performance liquid chromatography (HPLC) analysis of 1-Naphthol-D8, focusing on improving peak shape and resolution.
Frequently Asked Questions (FAQs)
Peak Shape Problems
Q1: My this compound peak is tailing. What are the common causes and how do I fix it?
Peak tailing, where a peak is asymmetrical with a drawn-out trailing edge, is a common issue. It can compromise resolution and integration accuracy.[1][2]
Common Causes & Solutions:
-
Secondary Interactions: The acidic hydroxyl group of 1-Naphthol can interact with basic silanol groups on the surface of silica-based columns.[3] This is a primary cause of tailing for phenolic compounds.
-
Solution 1: Adjust Mobile Phase pH. Lowering the mobile phase pH (e.g., to pH 2.5-3.5) with an additive like formic acid or trifluoroacetic acid can suppress the ionization of silanol groups, minimizing these secondary interactions.[3][4]
-
Solution 2: Use an End-Capped Column. Modern, high-purity, end-capped columns have fewer accessible silanol groups, which significantly reduces tailing for acidic and basic analytes.[3][4]
-
-
Column Overload: Injecting too much sample mass can saturate the stationary phase.[5][6]
-
Solution: Reduce the injection volume or dilute the sample. If the peak shape becomes more symmetrical at a lower concentration, the column was likely overloaded.[6]
-
-
Column Contamination or Voids: A contaminated guard column, a blocked inlet frit, or a void at the head of the analytical column can distort the flow path.[2][7]
Q2: I'm observing peak fronting for this compound. What does this indicate?
Peak fronting, an asymmetry with a leading edge, is less common than tailing but indicates a different set of problems.[1][5]
Common Causes & Solutions:
-
Sample Overload (Concentration): While mass overload often causes tailing, high-concentration samples can also lead to fronting.[5] The sample effectively becomes its own mobile phase at the point of injection.
-
Solution: Dilute the sample or inject a smaller volume.[9]
-
-
Poor Sample Solubility: If the sample solvent (diluent) is significantly stronger than the mobile phase, the peak shape can be distorted, often leading to fronting.[3][9]
-
Column Collapse: This is a catastrophic failure of the column packing, often due to extreme pH or temperature, which can cause fronting.[3]
-
Solution: Ensure your mobile phase pH and operating temperature are within the column manufacturer's specified limits. The column will likely need to be replaced.[3]
-
Q3: My this compound peak is split or has a shoulder. What should I investigate?
Peak splitting suggests that the analyte is entering the detector as two or more unresolved bands.
Common Causes & Solutions:
-
Co-eluting Interference: The "split" peak may actually be two distinct compounds eluting very close together.[12]
-
Solution: Inject a smaller sample volume to see if the two peaks resolve. If so, optimize the method's selectivity to better separate the components.[12]
-
-
Blocked Frit or Column Void: A partially blocked inlet frit or a void in the packing material can create two different flow paths for the sample, causing a split peak for all analytes in the chromatogram.[2][3][12]
-
Solution: Replace the column inlet frit or the entire column. Using guard columns and filtering samples can prevent this.[11]
-
-
Sample Solvent Incompatibility: Injecting a sample in a solvent much stronger than the mobile phase can cause the sample to spread unevenly on the column head.
-
Solution: Prepare the sample in the mobile phase whenever possible.
-
-
Mobile Phase pH near Analyte pKa: If the mobile phase pH is too close to the analyte's pKa, both ionized and non-ionized forms can exist simultaneously, potentially leading to peak splitting or broadening.[10][13]
-
Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa to ensure it exists in a single form.[14]
-
Resolution & Method Development
Q4: How does the deuterium label in this compound affect its separation from unlabeled 1-Naphthol?
The substitution of hydrogen with deuterium can cause a small but measurable change in retention time, known as the deuterium isotope effect.[15] In reversed-phase HPLC, deuterated compounds are often slightly more hydrophilic and tend to elute slightly earlier than their non-deuterated counterparts.[15][16][17] This is because C-D bonds are slightly shorter and less polarizable than C-H bonds, leading to weaker hydrophobic interactions with the stationary phase.[18]
This effect can be critical if you need to resolve this compound from any residual unlabeled 1-Naphthol. The separation may be influenced by factors like mobile phase pH and the specific stationary phase used.[19]
Q5: How can I improve the resolution between this compound and a closely eluting impurity?
Resolution is a function of column efficiency (N), retention factor (k), and selectivity (α).[20] The most effective way to improve resolution is by increasing selectivity.
Strategies to Improve Resolution:
-
Optimize Mobile Phase Composition:
-
Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity due to different solvent properties.
-
Adjust pH: For ionizable compounds like 1-Naphthol, changing the mobile phase pH is a powerful tool to alter the retention and selectivity of charged analytes.[13][14][21]
-
-
Change Stationary Phase: Switching to a different column chemistry (e.g., from a C18 to a Phenyl or Cyano column) can introduce different interaction mechanisms (like π-π interactions for aromatic compounds) and significantly improve selectivity.[22]
-
Increase Column Efficiency:
-
Adjust Temperature: Increasing the column temperature generally decreases retention time but can also improve peak efficiency (by reducing mobile phase viscosity) and sometimes alter selectivity.[24][25]
Quantitative Data Summary
Optimizing HPLC parameters has a quantifiable effect on separation performance. The tables below summarize the impact of key variables.
Table 1: Effect of Temperature on Column Efficiency for Phenolic Compounds (Data derived from analysis of anthocyanins, a class of phenolic compounds)
| Temperature | Efficiency Improvement (vs. 25 °C) |
| 70 °C | 25–130% |
Note: Higher temperatures increase the speed of interconversion reactions for some molecules, leading to less on-column band-broadening and sharper peaks.[24] Caution should be used as high temperatures can degrade thermally labile compounds.[26]
Table 2: General Effects of Parameter Adjustments on HPLC Resolution
| Parameter Adjusted | Effect on Retention (k) | Effect on Efficiency (N) | Effect on Selectivity (α) | Primary Impact on Resolution |
| Decrease % Organic Solvent | Increases | Neutral | Can Change | Good |
| Increase Column Length | Increases | Increases | Neutral | Moderate |
| Decrease Particle Size | Neutral | Increases Significantly | Neutral | Excellent |
| Change Organic Solvent Type | Changes | Can Change | Changes Significantly | Excellent |
| Change Mobile Phase pH | Changes for Ionizable Analytes | Can Improve Peak Shape | Changes Significantly | Excellent |
| Decrease Flow Rate | Increases | Can Increase | Neutral | Moderate |
| Increase Temperature | Decreases | Can Increase | Can Change | Moderate |
Experimental Protocols
Protocol 1: Preparation of Buffered Mobile Phase for Suppressing Silanol Interactions
This protocol describes the preparation of a 10 mM phosphate buffer at pH 3.0, a common starting point for analyzing acidic compounds like 1-Naphthol.
Materials:
-
Monobasic potassium phosphate (KH₂PO₄)
-
Phosphoric acid (H₃PO₄)
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
0.2 µm or 0.45 µm filter
Procedure:
-
Prepare Aqueous Buffer: Weigh out the appropriate amount of KH₂PO₄ to make a 10 mM solution in 1 L of HPLC-grade water (approx. 1.36 g).
-
Adjust pH: While stirring, slowly add phosphoric acid dropwise to the solution until the pH meter reads 3.0.
-
Filter: Filter the aqueous buffer solution through a 0.2 µm or 0.45 µm filter to remove particulates.[11]
-
Mix Mobile Phase: Prepare the final mobile phase by mixing the filtered aqueous buffer with the desired organic solvent (e.g., acetonitrile) in the correct ratio (e.g., 60:40 v/v aqueous:organic).
-
Degas: Degas the final mobile phase using sonication, vacuum filtration, or helium sparging before use to prevent air bubbles in the system.[7]
Protocol 2: General HPLC Method for 1-Naphthol Analysis
This protocol provides a starting point for the analysis of 1-Naphthol, which can be adapted for this compound.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 40% B to 90% B over 10 minutes
-
Flow Rate: 1.0 mL/min[27]
-
Column Temperature: 30 °C
-
Injection Volume: 5-10 µL
-
Detector: UV at 280 nm or Fluorescence (Excitation: 290 nm, Emission: 330 nm for higher sensitivity)
Visual Troubleshooting Guides
The following diagrams illustrate logical workflows for diagnosing and resolving common HPLC issues.
A troubleshooting workflow for identifying the causes of and solutions for common HPLC peak shape problems.
A logical workflow for method development focused on systematically improving HPLC peak resolution.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. acdlabs.com [acdlabs.com]
- 4. mastelf.com [mastelf.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. silicycle.com [silicycle.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. perkinelmer.com [perkinelmer.com]
- 10. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 11. eclass.uoa.gr [eclass.uoa.gr]
- 12. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 13. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. agilent.com [agilent.com]
- 22. pharmaguru.co [pharmaguru.co]
- 23. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. avantorsciences.com [avantorsciences.com]
- 26. researchgate.net [researchgate.net]
- 27. mastelf.com [mastelf.com]
Technical Support Center: 1-Naphthol-D8 Mass Spectrometry
Welcome to the technical support center for 1-Naphthol-D8 mass spectrometry analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the exact mass of this compound and its unlabeled counterpart?
A1: Understanding the precise mass of your analyte and internal standard is fundamental for accurate mass spectrometer calibration and data analysis. The molecular weights and exact masses are provided in the table below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |
| 1-Naphthol | C₁₀H₈O | 144.17 | 144.057514874 |
| This compound | C₁₀D₈O | 152.22[1][2] | 152.107728842[3] |
Q2: What are the expected MRM transitions for 1-Naphthol and its deuterated internal standard?
A2: Multiple Reaction Monitoring (MRM) is a highly sensitive and selective technique. While specific transitions for this compound can be empirically determined, common transitions for unlabeled 1-Naphthol can serve as a starting point. For derivatized 1-Naphthol-d7, characteristic fragments have also been reported.
| Compound | Parent Ion (m/z) | Product Ion(s) (m/z) | Notes |
| 1-Naphthol | 145 [M+H]⁺ | 127, 91[4] | Common transitions for unlabeled 1-Naphthol. |
| 1-Naphthol-d7-acetate | 193 [M]⁺ | 151 (base peak), 122[5] | Fragmentation of acetylated 1-Naphthol-d7. |
| d7-1-Naphthol | 152 | 133[4] | As an isotopic internal standard.[4] |
Q3: What are the most common sources of interference in this compound mass spectrometry?
A3: The most prevalent interferences are matrix effects and isobaric interferences from metabolites or contaminants. Matrix effects arise from co-eluting endogenous components in the sample matrix that can either suppress or enhance the ionization of the analyte and internal standard, leading to inaccurate quantification.[6][7] Isobaric interferences are caused by compounds with the same nominal mass-to-charge ratio as the analyte or its fragments.
Troubleshooting Guides
Issue 1: Poor Recovery or Signal Suppression of this compound
This is often indicative of a significant matrix effect. Follow these steps to diagnose and mitigate the issue.
Symptoms:
-
Low signal intensity for this compound in spiked samples compared to neat solutions.
-
Inconsistent analyte-to-internal standard ratios across different sample lots.
-
Poor recovery in quality control samples.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting signal suppression.
Detailed Methodologies:
-
Post-Column Infusion:
-
Infuse a standard solution of this compound at a constant flow rate into the mass spectrometer post-column.
-
Inject a blank, extracted matrix sample onto the LC system.
-
Monitor the this compound signal. A dip in the signal at certain retention times indicates ion suppression from the matrix.
-
-
Post-Extraction Spike:
-
Prepare two sets of samples: (A) blank matrix extract spiked with this compound and (B) a neat solvent solution with the same concentration of this compound.
-
Analyze both sets and compare the peak areas.
-
Matrix Effect (%) = (Peak Area in A / Peak Area in B) * 100. A value significantly lower than 100% indicates ion suppression.
-
-
Sample Preparation Optimization:
-
Solid-Phase Extraction (SPE): Utilize SPE cartridges to remove interfering matrix components. Different sorbent chemistries (e.g., C18, mixed-mode) should be evaluated.
-
Liquid-Liquid Extraction (LLE): Employ LLE with various organic solvents to selectively extract 1-Naphthol and its deuterated standard, leaving interferences in the aqueous phase.
-
Protein Precipitation (for plasma/serum): While simple, this method may not provide the cleanest extracts.[8] Use in combination with other cleanup steps if necessary.
-
-
Chromatographic Optimization:
-
Modify the LC gradient to separate this compound from the regions of ion suppression identified by post-column infusion.
-
Evaluate different analytical columns with alternative selectivities.
-
-
Matrix-Matched Calibration:
Issue 2: Inaccurate Quantification due to Isobaric Interference
Isobaric interferences can arise from metabolites of 1-Naphthol or other structurally similar compounds.
Symptoms:
-
Unexpectedly high background signal at the m/z of the analyte or internal standard.
-
Inaccurate quantification, especially at lower concentrations.
-
Presence of interfering peaks in chromatograms of blank matrix samples.
Logical Relationship of Potential Interferences:
Caption: Relationship between 1-Naphthol and potential interferences.
Troubleshooting Steps:
-
High-Resolution Mass Spectrometry (HRMS): If available, use HRMS to differentiate between this compound and potential isobaric interferences based on their exact mass.
-
Review Fragmentation Patterns: Analyze the full scan and product ion spectra of blank matrix samples to identify potential interfering compounds. The fragmentation pattern of an interferent will likely differ from that of this compound.
-
Optimize MRM Transitions: Select more specific MRM transitions for this compound that are not shared by the interfering species.
-
Improve Chromatographic Separation: Enhance the chromatographic resolution to separate the interferent from the analyte peak. This may involve adjusting the mobile phase composition, gradient, or using a column with higher efficiency.
-
Enzymatic Hydrolysis: For interferences from glucuronide or sulfate conjugates, enzymatic treatment of the sample with β-glucuronidase/arylsulfatase prior to extraction can be used to cleave the conjugates.[5] This can help confirm the presence of these metabolites if the free 1-Naphthol peak increases post-hydrolysis.
By systematically addressing these common issues, researchers can improve the accuracy, precision, and reliability of their this compound mass spectrometry data.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. 1-Naphthalen-2,3,4,5,6,7,8-d7-ol-d | C10H8O | CID 12205464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous Quantification of Multiple Urinary Naphthalene Metabolites by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. series.publisso.de [series.publisso.de]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of the impact of matrix effect on quantification of pesticides in foods by gas chromatography-mass spectrometry using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting poor recovery of 1-Naphthol-D8 in sample preparation
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the poor recovery of 1-Naphthol-D8 during sample preparation and analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is my this compound recovery low after Solid Phase Extraction (SPE)?
A1: Poor recovery after SPE is a common issue that can often be resolved by systematically evaluating each step of the process. The goal is to ensure the analyte is retained on the sorbent during loading and washing, and then fully eluted.
Troubleshooting Steps:
-
Analyte Breakthrough during Loading: The analyte may not be binding effectively to the SPE sorbent.
-
Check Sample pH: The pH of the sample should be adjusted to ensure the analyte is in a neutral state for reversed-phase sorbents or charged for ion-exchange sorbents.[1][2][3]
-
Assess Loading Solvent: If the solvent used to dissolve the sample is too strong (i.e., has a high percentage of organic solvent), it can prevent the analyte from binding to the sorbent.[1][4][5] Consider diluting the sample with a weaker solvent.[1][5]
-
Reduce Flow Rate: A high flow rate during sample loading can reduce the interaction time between the analyte and the sorbent, leading to incomplete binding.[1][2][4][6] A typical flow rate is around 1 mL/min.[5]
-
Evaluate Sorbent Mass: If the cartridge is overloaded with either the sample volume or the total mass of all components, breakthrough can occur.[1][2][4][5] Try decreasing the sample volume or increasing the sorbent mass.[1]
-
-
Analyte Loss during Washing: The analyte might be prematurely eluted during the wash step.
-
Weaken the Wash Solvent: The wash solvent may be too strong, stripping the analyte from the sorbent along with interferences.[4][5] Decrease the percentage of organic solvent in the wash solution. A 30% ethanol solution was found to be a suitable wash solution in one study as it did not elute the target naphthol compounds.[7]
-
-
Incomplete Elution: The analyte is retained on the cartridge but not fully recovered in the final eluate.
-
Strengthen the Elution Solvent: The elution solvent may not be strong enough to desorb the analyte completely.[4][5] Increase the organic solvent strength or try a different solvent. For naphthols, ethanol has been shown to provide better recovery compared to methanol.[7]
-
Adjust Elution Solvent pH: The pH of the elution solvent can be critical, especially for ion-exchange mechanisms.[4]
-
Increase Elution Volume/Soak Time: Ensure the elution solvent volume is sufficient to pass through the entire sorbent bed. Allowing the solvent to soak in the sorbent for 1-5 minutes can improve recovery.[5]
-
The following diagram outlines a systematic approach to troubleshooting poor SPE recovery.
Q2: How can I determine if matrix effects are causing poor recovery of this compound in my LC-MS/MS analysis?
A2: Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to signal suppression or enhancement.[8][9] This can be a significant source of poor or variable recovery.
Troubleshooting Steps:
-
Assess Matrix Effects: The most direct way to measure matrix effects is through a post-extraction spike experiment.
-
Protocol: Compare the peak area of an analyte spiked into a blank matrix extract after the extraction process with the peak area of the same analyte in a pure solvent standard.[10]
-
Calculation: Matrix Effect (%) = (Peak Area in Post-Extraction Spike / Peak Area in Solvent Standard) * 100.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.[10]
-
Values between 85-115% are often considered acceptable.
-
-
-
Mitigate Matrix Effects:
-
Improve Sample Cleanup: Use a more selective SPE sorbent or add a secondary cleanup step (e.g., liquid-liquid extraction) to better remove interfering matrix components.[9][11]
-
Chromatographic Separation: Optimize the LC method to chromatographically separate this compound from the interfering compounds.
-
Sample Dilution: Diluting the final extract can reduce the concentration of matrix components, thereby minimizing their impact on ionization.[1]
-
Use Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that has undergone the full sample preparation procedure. This helps to compensate for consistent matrix effects.[8][9] Since this compound is an internal standard, its response should ideally track that of the native analyte, but severe matrix effects can still compromise sensitivity.[9][12]
-
The following diagram illustrates the process of identifying and mitigating matrix effects.
Q3: What are common causes of incomplete enzymatic hydrolysis of this compound conjugates?
A3: In biological samples, such as urine, 1-Naphthol is often present as glucuronide or sulfate conjugates and requires enzymatic hydrolysis to release the free form before extraction.[13][14] Incomplete hydrolysis is a direct cause of low recovery.
Troubleshooting Steps:
-
Enzyme Activity and Purity: Ensure the enzyme (e.g., β-glucuronidase/arylsulfatase) is active and not expired. Use a reputable supplier.
-
Optimize Reaction Conditions:
-
pH: Verify that the sample is buffered to the optimal pH for the enzyme. For example, some enzymes work best at a pH of 4.5 to 5.5.[15]
-
Temperature: The incubation temperature must be optimal for enzyme activity, typically around 37°C for enzymes from Helix pomatia, but can be higher for others.[15][16]
-
Incubation Time: The hydrolysis reaction may require several hours to reach completion. A common time is 16 hours (overnight).[13] If recovery is low, consider extending the incubation time.
-
-
Presence of Inhibitors: Some components in the sample matrix can inhibit enzyme activity. Increasing the amount of enzyme added can sometimes overcome this inhibition.
The diagram below shows the key factors in the hydrolysis and subsequent derivatization pathway.
Q4: My this compound recovery is poor after derivatization for GC-MS analysis. What should I check?
A4: Derivatization is a critical step for GC-MS analysis of polar compounds like 1-Naphthol, converting them into more volatile and thermally stable derivatives.[14][17] Poor recovery at this stage is often due to an incomplete or failed reaction.
Troubleshooting Steps:
-
Reagent Quality: Derivatization reagents, especially silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), are highly sensitive to moisture. Ensure the reagent is fresh and has been stored under anhydrous conditions.
-
Reaction Conditions:
-
Anhydrous Environment: The presence of water will deactivate silylating reagents. Ensure the sample extract is completely dry before adding the reagent.
-
Temperature and Time: The reaction may require heating to proceed to completion. For example, a protocol using BSA+TMCS involves incubation for one hour at 70°C.[12] Ensure you are using the recommended temperature and time for your chosen reagent.
-
-
Sample Matrix Interference: Components in the sample extract can sometimes interfere with the derivatization reaction.[17] If you suspect this, a more thorough sample cleanup prior to derivatization may be necessary.
Data & Protocols
Table 1: Comparison of SPE Cartridges for Naphthol Recovery
This table summarizes findings on the effectiveness of different SPE cartridges for the recovery of naphthols from aqueous samples, as adapted from a study on geothermal fluids.[7]
| SPE Sorbent Type | Sorbent Mass | Analyte | Average Recovery (%) | RSD (%) |
| Discovery DSC-18 | 100 mg | 1-Naphthol | 99.58 | 0.30 |
| Discovery DSC-18 | 100 mg | 2-Naphthol | 99.73 | 0.19 |
| Discovery DSC-18 | 100 mg | Naphthalene | 99.92 | 0.05 |
| Discovery DSC-18 | 500 mg | 1-Naphthol | Low Recovery | - |
| Strata-X Polymeric RP | 30 mg | 1-Naphthol | Satisfactory | - |
| Strata-X Polymeric RP | 500 mg | 1-Naphthol | No Recovery | - |
Data adapted from Sajkowski et al. (2023). The Discovery-C18 (100 mg) cartridge was selected as the most effective in this study.[7]
Experimental Protocol: General Solid Phase Extraction (SPE) for 1-Naphthol
This protocol is a generalized procedure based on common principles for reversed-phase SPE of naphthols from an aqueous matrix.[1][4][7]
-
Conditioning:
-
Equilibration:
-
Sample Loading:
-
Adjust the sample pH if necessary (e.g., to neutral for reversed-phase).
-
Load the pre-treated sample onto the cartridge at a slow, controlled flow rate (e.g., ~1 mL/min).[6]
-
-
Washing:
-
Pass 1-2 column volumes of a weak solvent (e.g., water or water with a small percentage of organic solvent like 30% ethanol) to remove hydrophilic interferences.[7]
-
-
Drying:
-
Dry the cartridge thoroughly by passing nitrogen gas or applying a vacuum for 5-10 minutes to remove residual water, which can interfere with elution and subsequent steps.[7]
-
-
Elution:
References
- 1. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 2. specartridge.com [specartridge.com]
- 3. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 4. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 5. silicycle.com [silicycle.com]
- 6. Factors Affecting Solid Phase Extraction - Raykol Group (XiaMen) Corp., Ltd. [raykolgroup.com]
- 7. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. dev.usmall.com [dev.usmall.com]
- 11. matrix-effects-and-selectivity-issues-in-lc-ms-ms - Ask this paper | Bohrium [bohrium.com]
- 12. series.publisso.de [series.publisso.de]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimizing the Enzymatic Hydrolysis of Bioflocculated Microalgae for Bioethanol Production | MDPI [mdpi.com]
- 16. Pretreatment and enzymatic hydrolysis optimization of lignocellulosic biomass for ethanol, xylitol, and phenylacetylcarbinol co-production using Candida magnoliae - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1-Naphthol-D8 Linearity and Calibration Curve Issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering linearity and calibration curve issues with 1-Naphthol-D8.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a deuterated form of 1-Naphthol, meaning that the hydrogen atoms on the naphthalene ring have been replaced with deuterium atoms. It is commonly used as an internal standard (IS) in quantitative analysis, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) methods. Because its chemical and physical properties are nearly identical to the non-deuterated analyte (1-Naphthol), it can effectively compensate for variations in sample preparation, injection volume, and instrument response, leading to more accurate and precise quantification.[1]
Q2: I am observing a non-linear calibration curve when using this compound as an internal standard. What are the most common causes?
A2: Non-linear calibration curves when using a deuterated internal standard like this compound can arise from several factors:
-
Detector Saturation: At high concentrations, the detector response may no longer be proportional to the analyte concentration, leading to a plateauing of the curve.
-
Matrix Effects: Components in the sample matrix (e.g., urine, plasma, soil extracts) can interfere with the ionization of the analyte and/or the internal standard in the mass spectrometer source, causing ion suppression or enhancement.[2] Even with a deuterated standard, significant matrix effects can lead to non-linearity if the analyte and internal standard are affected differently.[3]
-
Isotopic Purity of the Internal Standard: The presence of unlabeled 1-Naphthol in the this compound standard can contribute to the analyte signal, causing a positive bias at lower concentrations and leading to a non-linear curve. High isotopic purity is crucial for accurate quantification.[1][4]
-
Incorrect Internal Standard Concentration: An inappropriate concentration of the internal standard relative to the analyte concentrations in the calibration standards can lead to non-linearity, especially if the detector response is not linear over the entire concentration range.
-
Analyte Degradation: 1-Naphthol can be susceptible to degradation. If the analyte degrades in the standards or samples while the internal standard remains stable, it will result in a non-linear response.
-
Chromatographic Issues: Poor peak shape, co-elution with interfering compounds, or carryover from previous injections can all contribute to non-linear calibration curves.
Q3: What is a typical linear range for the analysis of 1-Naphthol using this compound?
A3: The linear range can vary depending on the analytical method (GC-MS or HPLC), the instrument sensitivity, and the sample matrix. However, published methods have demonstrated good linearity over specific concentration ranges.
| Analytical Method | Matrix | Linear Range | Correlation Coefficient (r²) |
| GC-MS | Pooled Urine | 5 - 1000 µg/L | > 0.995 |
| HPLC-FLD | Geothermal Fluids | 2.9 - 1170 nmol/kg | 0.9992 - 0.9998 |
| GC-MS | Urine | 1 - 100 µg/L | > 0.999 |
Q4: Can I use a non-linear calibration curve for quantification?
A4: While linear regression is preferred for its simplicity and robustness, a non-linear (e.g., quadratic) regression can be used if the curve is well-defined, reproducible, and consistently provides accurate results for quality control samples.[5] However, it is crucial to understand the reason for the non-linearity. If it is due to a correctable issue like detector saturation at the high end of the curve, it is often better to narrow the calibration range or dilute high-concentration samples rather than using a non-linear fit.
Troubleshooting Guides
Issue 1: Non-Linearity at High Concentrations (Curve Plateauing)
This is a common issue and is often indicative of detector saturation.
Troubleshooting Steps:
-
Confirm Detector Saturation:
-
Inject a high-concentration standard and observe the peak shape. A flattened or "squared-off" peak top is a strong indication of detector saturation.
-
Review the raw data to see if the ion counts have reached the maximum for the detector.
-
-
Corrective Actions:
-
Reduce Injection Volume: Inject a smaller volume of the high-concentration standards and samples.
-
Dilute High-Concentration Samples: Dilute samples that are expected to be at the high end of the calibration range to bring them into the linear portion of the curve.
-
Adjust Instrument Parameters (Advanced): In some cases, instrument parameters can be adjusted to reduce sensitivity. This should be done with caution and may require re-validation of the method.
-
Narrow the Calibration Range: Redefine the upper limit of quantification (ULOQ) to a concentration that is within the linear range of the detector.
-
Issue 2: Non-Linearity at Low Concentrations (Curve Bending Upwards or Downwards)
This can be caused by several factors, including matrix effects, issues with the internal standard, or analyte adsorption.
Troubleshooting Steps:
-
Investigate Matrix Effects:
-
Prepare matrix-matched calibration standards (i.e., standards prepared in a blank matrix similar to the samples) and compare the curve to a solvent-based calibration curve. A significant difference in the slope or shape of the curves indicates the presence of matrix effects.
-
If matrix effects are confirmed, improve the sample cleanup procedure to remove interfering components. Techniques like solid-phase extraction (SPE) can be effective.
-
-
Evaluate the Internal Standard:
-
Check Isotopic Purity: If possible, obtain the certificate of analysis for the this compound standard to verify its isotopic purity.
-
Assess Internal Standard Response: Monitor the absolute peak area of this compound across all calibration standards and samples. A significant and systematic variation may indicate an issue with its addition or a differential matrix effect.
-
-
Check for Analyte Adsorption:
-
Phenolic compounds like 1-Naphthol can be prone to adsorption onto active sites in the GC inlet liner, column, or LC flow path. This can disproportionately affect lower concentrations.
-
GC-MS: Use a deactivated inlet liner and perform regular maintenance, such as trimming the front of the column.
-
LC-MS: Ensure the mobile phase is compatible with the analyte and that the system is well-equilibrated.
-
Experimental Protocols
GC-MS Method for 1-Naphthol in Urine with this compound Internal Standard
This protocol is adapted from a method for the determination of naphthalene metabolites in urine.[6]
1. Preparation of Standards:
-
1-Naphthol Stock Solution (e.g., 400 mg/L): Accurately weigh approximately 4 mg of 1-Naphthol standard and dissolve it in 10 mL of methanol.
-
This compound Internal Standard Stock Solution (e.g., 100 mg/L): Accurately weigh approximately 0.5 mg of this compound and dissolve it in 5 mL of methanol.[6]
-
Internal Standard Spiking Solution (e.g., 3.5 mg/L): Dilute the this compound stock solution with ultrapure water.[6]
-
Calibration Standards (5 to 1000 µg/L): Prepare a series of working standard solutions by diluting the 1-Naphthol stock solution. Spike these into pooled blank urine to create the calibration standards.[6]
2. Sample Preparation:
-
To a 2 mL aliquot of urine, add 50 µL of the internal standard spiking solution.[6]
-
Add 1 mL of sodium acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase/arylsulfatase for enzymatic hydrolysis of conjugated metabolites.
-
Incubate the mixture (e.g., overnight at 37°C).
-
Perform solid-phase extraction (SPE) for sample cleanup.
-
Elute the analytes and evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC-MS analysis.
3. GC-MS Parameters (Example):
-
Column: DB-5ms or similar
-
Injection Mode: Splitless
-
Inlet Temperature: 250°C
-
Oven Program: Start at 60°C, ramp to 280°C
-
MS Mode: Selected Ion Monitoring (SIM)
-
1-Naphthol ions: m/z 144, 115
-
This compound ions: m/z 151, 122
-
HPLC-FLD Method for 1-Naphthol Analysis
This protocol is based on a method for the analysis of naphthols in geothermal fluids.[7]
1. Preparation of Standards:
-
Stock Solution: Prepare a stock solution of 1-Naphthol in ethanol (e.g., 6.94 x 10⁻⁵ mol/kg).[7]
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution in ethanol to cover the desired concentration range (e.g., 2.9–1170 nmol/kg).[7]
2. Sample Preparation:
-
For complex matrices, solid-phase extraction (SPE) may be necessary to clean up the sample and concentrate the analyte.
3. HPLC-FLD Parameters (Example):
-
Column: C18 reverse-phase column (e.g., Synergi Hydro-RP)
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
-
Flow Rate: 1.0 - 1.5 mL/min
-
Fluorescence Detection:
-
Excitation Wavelength: 227 nm
-
Emission Wavelength: 332 nm
-
Visualizations
Caption: Troubleshooting workflow for non-linear calibration curves.
Caption: General experimental workflow for 1-Naphthol analysis.
References
Storage and stability issues of 1-Naphthol-D8 stock solutions
This guide provides researchers, scientists, and drug development professionals with essential information on the storage, stability, and troubleshooting of 1-Naphthol-D8 stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in various organic solvents. Acetonitrile and methanol are commonly used and have demonstrated good stability for extended periods. A stock solution of 1-Naphthol in acetonitrile is reported to have a shelf life of 24 months.[1] Methanolic solutions of 1-Naphthol have been shown to be stable for at least six months when stored at -20°C in the dark.[2]
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: To ensure the long-term stability of your this compound stock solution, it is recommended to:
-
Store at low temperatures: Freezing at -20°C is ideal for long-term storage.[2] Refrigeration at 2-8°C can also be used for shorter periods.
-
Protect from light: this compound is light-sensitive.[3] Store solutions in amber vials or wrap clear vials in aluminum foil to prevent photodegradation.
-
Use tightly sealed containers: This prevents solvent evaporation and exposure to air. 1-Naphthol can darken upon exposure to air.[3]
Q3: What is the expected shelf life of a this compound stock solution?
A3: The shelf life depends on the solvent and storage conditions. A commercially prepared 1-Naphthol solution in acetonitrile is stated to have a shelf life of 24 months.[1] For lab-prepared solutions in methanol, a shelf life of at least six months can be expected when stored at -20°C in the dark.[2] It is best practice to re-evaluate the concentration and purity of the stock solution periodically, especially if it has been stored for an extended time or if signs of degradation are observed.
Q4: What are the signs of this compound degradation?
A4: Degradation of this compound can be indicated by:
-
Color change: A freshly prepared solution should be colorless. The appearance of a yellow or brown tint can signify the formation of degradation products. 1-Naphthol is known to darken upon exposure to air or light.[3]
-
Appearance of new peaks in chromatograms: When analyzing the solution by techniques like HPLC, the presence of unexpected peaks suggests the formation of impurities. The primary degradation products of 1-naphthol are various naphthoquinones.[4]
-
Changes in peak shape or retention time: Degradation can sometimes lead to peak tailing, splitting, or shifts in retention time in chromatographic analyses.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Action(s) |
| Solution has turned yellow/brown. | Exposure to light and/or air. | 1. Prepare fresh stock solution. 2. Store the new solution in an amber vial or a foil-wrapped clear vial. 3. Purge the vial with an inert gas (e.g., nitrogen or argon) before sealing to minimize contact with oxygen. |
| Unexpected peaks in HPLC/GC analysis. | Degradation of this compound. | 1. Identify the degradation products. Common photodegradation products of 1-naphthol include 1,4-naphthoquinone, 2-hydroxy-1,4-naphthoquinone, and 6-hydroxy-1,4-naphthoquinone.[4] 2. Prepare a fresh stock solution and ensure proper storage conditions. 3. Review the experimental conditions to rule out other sources of contamination. |
| Decreased peak area/concentration over time. | Adsorption to container surfaces or degradation. | 1. Use silanized glass vials to minimize adsorption. 2. Confirm the stability of the solution by running a freshly prepared standard for comparison. 3. If degradation is confirmed, prepare a new stock solution and re-evaluate storage conditions. |
| Inconsistent analytical results. | Improper solution handling or storage. | 1. Ensure the stock solution is brought to room temperature and vortexed before taking an aliquot. 2. Check for solvent evaporation, which can concentrate the solution. Use vials with tight-fitting caps. 3. Verify the stability of the working solutions, as degradation can also occur in diluted solutions. |
Quantitative Stability Data
While specific long-term stability data for this compound is not extensively available, the stability of its non-deuterated analogue, 1-Naphthol, provides a strong indication of its behavior.
Table 1: General Stability of 1-Naphthol Solutions
| Solvent | Storage Temperature | Duration | Stability | Reference |
| Acetonitrile | Not specified | 24 months | Stable | [1] |
| Methanol | -20°C (in the dark) | At least 6 months | Stable | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (1 mg/mL)
-
Materials: this compound solid, HPLC-grade acetonitrile or methanol, analytical balance, Class A volumetric flask (e.g., 10 mL), amber glass vial for storage.
-
Procedure:
-
Accurately weigh 10 mg of this compound solid.
-
Quantitatively transfer the solid to a 10 mL volumetric flask.
-
Add a small amount of the chosen solvent (acetonitrile or methanol) to dissolve the solid.
-
Once dissolved, bring the solution to the 10 mL mark with the solvent.
-
Cap the flask and invert it several times to ensure homogeneity.
-
Transfer the solution to a labeled amber glass vial for storage.
-
Store the solution at -20°C and protected from light.
-
Protocol 2: Assessment of Stock Solution Stability by HPLC
This protocol outlines a general procedure. The specific HPLC method parameters should be optimized for your instrument and application.
-
Objective: To determine the stability of a this compound stock solution over time under specific storage conditions.
-
Methodology:
-
Prepare a fresh this compound stock solution as described in Protocol 1. This will be your "time zero" reference.
-
Prepare a series of working standards from the stock solution and generate a calibration curve.
-
Analyze an aliquot of the stock solution at "time zero" to determine its initial concentration.
-
Store the stock solution under the desired conditions (e.g., -20°C, 4°C, room temperature, exposed to light, protected from light).
-
At specified time points (e.g., 1 week, 1 month, 3 months, 6 months), remove an aliquot of the stock solution, prepare a sample for analysis, and determine its concentration using the established HPLC method and a fresh calibration curve.
-
Compare the concentration at each time point to the initial concentration. A significant change (e.g., >5-10%) indicates instability.
-
Monitor for the appearance of new peaks, which would indicate degradation products.
-
Visualizations
Caption: A flowchart outlining the key steps for preparing a stable this compound stock solution.
Caption: A decision tree for troubleshooting issues with this compound stock solutions.
Caption: A simplified diagram showing the oxidative degradation of 1-Naphthol to its primary degradation products.
References
Minimizing background noise in 1-Naphthol-D8 analysis
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize background noise during the analysis of 1-Naphthol-D8 by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of background noise in GC-MS and LC-MS analysis?
A1: Background noise can originate from various sources within the analytical system, the sample matrix, and the laboratory environment. Contamination is typically identified by excessive, persistent signals in the mass spectra.[1]
GC-MS Systems: The primary sources of background noise in GC-MS are often related to the injection port, carrier gas, and the column.[2] Common contaminants include siloxanes from septa and column bleed, as well as impurities from gas lines and fittings.[1][2]
Table 1: Common Background Noise Sources in GC-MS
| Source | Common Contaminants/Ions (m/z) | Likely Origin |
| Septa/Column Bleed | Siloxanes (m/z 207, 281, 355) | Silicone polymers in septa and column stationary phases.[2] |
| Carrier Gas | Water (18), Nitrogen (28), Oxygen (32) | Leaks in the system or impure gas source.[1] |
| Injection Port | Phthalates, previously analyzed compounds | Contaminated liners, syringes, or sample carryover.[2] |
| Pump Oil | Hydrocarbons | Back-diffusion from mechanical pumps. |
| Cleaning Solvents | Methanol (31), Acetone (43, 58), Benzene (78) | Residue from source cleaning or lab environment.[1] |
LC-MS Systems: In LC-MS, background noise is frequently introduced by the mobile phase, sample matrix, and system components.[3] High-purity solvents and additives are crucial for minimizing this noise.[4][5]
Table 2: Common Background Noise Sources in LC-MS
| Source | Common Contaminants/Ions | Likely Origin |
| Mobile Phase | Solvent clusters, plasticizers, microbial growth | Impure solvents, contaminated additives, leaching from tubing/bottles, or bacterial growth in aqueous phases.[4][6] |
| Sample Matrix | Phospholipids, salts, proteins | Endogenous components from biological samples that cause ion suppression or enhancement.[7] |
| System Components | Metal ions, polymers (e.g., PEG) | Leaching from tubing, fittings, vials, or valve seals.[4] |
| Additives (Acids/Buffers) | Impurities in formic acid, TFA, ammonium acetate | Low-quality or contaminated mobile phase modifiers.[5][6] |
| Laboratory Environment | Dust, keratins, plasticizers | Contamination from air, analyst handling (skin, hair), or lab materials.[6] |
Q2: How can I minimize background noise originating from my sample preparation?
A2: Effective sample preparation is the most critical step to reduce interferences and matrix effects.[7][8] The goal is to isolate this compound from complex matrix components like phospholipids, which are a major cause of ion suppression.[7]
-
Protein Precipitation (PPT): While fast, PPT is often insufficient as it can leave significant amounts of phospholipids in the supernatant.[7] If used, dilution of the extract (e.g., 40-fold) can help mitigate matrix effects, provided the method has sufficient sensitivity.[7]
-
Liquid-Liquid Extraction (LLE): LLE offers a better cleanup than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind. Adjusting the sample pH can optimize the extraction of this compound.[7]
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering compounds.[9] It involves passing the sample through a sorbent bed that retains the analyte, which is then washed to remove matrix components and selectively eluted. This purifies and concentrates the analyte.[10]
Q3: What instrumental parameters can I optimize to reduce background noise?
A3: Optimizing chromatographic and mass spectrometer settings can significantly improve the signal-to-noise ratio (S/N).[11]
-
Chromatography: Improve the separation of this compound from co-eluting matrix components.[9] In LC, adjusting the gradient slope can help resolve the analyte from interferences.[9] In GC, ensuring the use of a high-quality, low-bleed column and appropriate temperature programming is key.[2]
-
Ion Source Parameters (LC-MS): Fine-tuning the ion source is one of the most effective ways to boost signal.[11] Systematically optimize parameters like desolvation temperature, gas flows (nebulizer, drying gas), and spray voltage to maximize the ionization of this compound while minimizing noise.[11]
-
Mass Spectrometry (MS/MS): Using tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) provides high specificity. By monitoring a specific precursor-to-product ion transition for this compound, much of the chemical noise from other ions is eliminated, resulting in a cleaner chromatogram.[12][13]
Q4: Are there specific considerations for a deuterated standard like this compound?
A4: Yes. While this compound is an excellent internal standard for quantifying native 1-Naphthol, it can also be the target analyte.
-
Isotopic Purity: Ensure the isotopic purity of the standard is high (e.g., >97 atom % D) to minimize any contribution from less-deuterated or non-deuterated species at the mass of the target analyte.[14]
-
Potential for Back-Exchange: In certain mobile phases or sample matrices with labile protons (especially in LC-MS), there is a small but finite risk of deuterium-hydrogen back-exchange. This is generally minimal for aromatic deuterons but should be considered if inconsistent results are observed. Using aprotic solvents where possible during sample preparation can minimize this risk.
-
Calibration: When this compound is used as an internal standard, it is added to samples and calibration standards to correct for matrix effects and variations in sample processing.[10] The response of the native analyte is divided by the response of this compound to provide a consistent ratio for quantification.[10]
Troubleshooting Guides
Systematic Troubleshooting of High Background Noise
High background noise can obscure the analyte signal and compromise sensitivity. This workflow provides a step-by-step process to identify and eliminate the source of the noise. The core principle is to isolate the problem by systematically testing individual components of the analytical system.[4]
Caption: A logical workflow for troubleshooting high background noise in an LC-MS system.
Experimental Protocol: Solid-Phase Extraction (SPE) for Sample Cleanup
This protocol outlines a general procedure for using SPE to clean up a biological sample (e.g., hydrolyzed urine) for this compound analysis, based on common practices for related compounds.[10] The selection of the specific SPE sorbent (e.g., C18, mixed-mode) will depend on the sample matrix and method.
Objective: To remove polar interferences (salts, proteins) and non-polar interferences (lipids) from the sample, concentrating this compound for analysis.
Materials:
-
SPE Cartridge (e.g., Reversed-Phase C18)
-
Sample (pre-treated, e.g., hydrolyzed and buffered)
-
Conditioning Solvent (e.g., Methanol)
-
Equilibration Solvent (e.g., Deionized Water)
-
Wash Solvent (e.g., 5-10% Methanol in Water)
-
Elution Solvent (e.g., Acetonitrile or Methanol)
-
SPE Vacuum Manifold or Positive Pressure Processor
-
Collection tubes
Methodology:
-
Conditioning: Pass 1-2 cartridge volumes of Conditioning Solvent (e.g., Methanol) through the SPE sorbent. This wets the stationary phase and activates it for sample interaction. Do not allow the sorbent to dry.
-
Equilibration: Pass 1-2 cartridge volumes of Equilibration Solvent (e.g., Water) through the sorbent. This prepares the sorbent for the aqueous sample. Do not allow the sorbent to dry.
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min). This compound will be retained on the sorbent, while very polar impurities pass through to waste.
-
Washing: Pass 1-2 cartridge volumes of Wash Solvent through the sorbent. This step is crucial for removing weakly retained interferences without eluting the analyte of interest.
-
Elution: Place a clean collection tube under the cartridge. Pass 1-2 cartridge volumes of Elution Solvent through the sorbent to desorb and collect the purified this compound.
-
Post-Elution: The collected fraction may be evaporated and reconstituted in a mobile-phase compatible solvent before injection into the GC-MS or LC-MS system.
References
- 1. agilent.com [agilent.com]
- 2. MS Tip - Elimination of Memory Peaks and GC Background Noise [sisweb.com]
- 3. zefsci.com [zefsci.com]
- 4. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 5. help.waters.com [help.waters.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. How to reduce matrix effect and increase analyte signal in extracted samples? [sciex.com]
- 10. series.publisso.de [series.publisso.de]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. This compound 97 atom % D [sigmaaldrich.com]
Selecting the appropriate quantifier and qualifier ions for 1-Naphthol-D8
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Naphthol and its deuterated internal standards. It focuses on the critical step of selecting appropriate quantifier and qualifier ions for accurate and reliable quantification using mass spectrometry.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are quantifier and qualifier ions, and why are they important in mass spectrometry?
A1: In mass spectrometry-based quantification, particularly with techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), we monitor specific ions to measure the amount of a substance and confirm its identity.
-
Quantifier Ion: This is the ion used for quantitative measurement. It is typically the most abundant and specific ion in the mass spectrum of the target compound, providing the best signal-to-noise ratio and, therefore, the highest sensitivity.
-
Qualifier Ion: These are additional characteristic ions from the mass spectrum of the analyte. They are used for identity confirmation. The ratio of the response of the qualifier ion(s) to the quantifier ion should be consistent across all samples and standards. This helps to distinguish the target analyte from other co-eluting compounds that might have an ion at the same mass-to-charge ratio (m/z) as the quantifier.
The use of both quantifier and qualifier ions is a standard practice to ensure the accuracy and reliability of the analytical results, minimizing the risk of false positives.[1][2][3]
Q2: How do I select the appropriate quantifier and qualifier ions for 1-Naphthol and its deuterated standard, 1-Naphthol-D8?
A2: The selection process involves examining the mass spectrum of both the native compound (1-Naphthol) and its isotopically labeled internal standard (this compound).
-
Obtain the Mass Spectrum: Analyze a standard of 1-Naphthol and this compound by GC-MS in full scan mode to obtain their electron ionization (EI) mass spectra. The mass spectrum of 1-Naphthol is also available in public libraries like the NIST WebBook.[4][5]
-
Identify the Molecular Ion: The molecular ion (M+) is the ion corresponding to the intact molecule. For 1-Naphthol (C₁₀H₈O), the molecular weight is approximately 144.17 g/mol , so the molecular ion will be at m/z 144.[6][7] For this compound (C₁₀D₈O), where all eight hydrogen atoms are replaced by deuterium, the molecular weight is approximately 152.22 g/mol , and the molecular ion will be at m/z 152.
-
Select the Quantifier Ion: For both the analyte and the internal standard, the most intense ion in the mass spectrum is generally chosen as the quantifier ion to achieve the best sensitivity. For 1-Naphthol, the molecular ion at m/z 144 is typically the base peak (most intense) and is a good choice for the quantifier. For this compound, the molecular ion at m/z 152 is expected to be the most abundant and is the recommended quantifier.
-
Select Qualifier Ions: Choose one or two other abundant ions from the mass spectrum that are characteristic of the compound. For 1-Naphthol, a common fragment results from the loss of a neutral molecule of carbon monoxide (CO), leading to an ion at m/z 116 (144 - 28). Another fragment can be seen at m/z 115, resulting from the loss of a formyl radical (CHO). For this compound, the corresponding fragments would be at m/z 124 (152 - 28, loss of CO) and m/z 123 (loss of CDO).
Q3: I am using 1-Naphthol-D7 as an internal standard. How does that change my ion selection?
A3: 1-Naphthol-D7 (C₁₀HD₇O) is also a commonly used internal standard. Its molecular weight is approximately 151.21 g/mol .[8][9][10] The principles for ion selection remain the same.
-
Quantifier Ion for 1-Naphthol-D7: The molecular ion at m/z 151 would be the ideal quantifier.
-
Qualifier Ions for 1-Naphthol-D7: The primary fragments would be at m/z 123 (151 - 28, loss of CO) and m/z 122 (loss of CHO or CDO, depending on which hydrogen is retained).
Q4: What should I do if I observe interferences with my chosen quantifier or qualifier ions?
A4: Interferences can arise from matrix components or co-eluting impurities that produce ions at the same m/z as your target ions.
-
Check Qualifier Ion Ratios: If the ratio of the qualifier to quantifier ion for a peak in a sample deviates significantly from that of a pure standard, it indicates the presence of an interference.
-
Select Alternative Ions: If interference is persistent, you may need to select alternative, more specific (though potentially less intense) fragment ions for quantification and qualification.
-
Improve Chromatographic Separation: Modify your GC method (e.g., change the temperature program, use a different column) to chromatographically separate the interfering compound from your analyte.
Data Presentation: Recommended Quantifier and Qualifier Ions
The following table summarizes the recommended quantifier and qualifier ions for the analysis of 1-Naphthol and its common deuterated internal standards.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Ion Type | m/z | Notes |
| 1-Naphthol | C₁₀H₈O | 144.17 | Quantifier | 144 | Molecular Ion (M+) |
| Qualifier 1 | 116 | [M-CO]+ | |||
| Qualifier 2 | 115 | [M-CHO]+ | |||
| 1-Naphthol-D7 | C₁₀HD₇O | 151.21 | Quantifier | 151 | Molecular Ion (M+) |
| Qualifier 1 | 123 | [M-CO]+ | |||
| Qualifier 2 | 122 | [M-CHO]+ or [M-CDO]+ | |||
| This compound | C₁₀D₈O | 152.22 | Quantifier | 152 | Molecular Ion (M+) |
| Qualifier 1 | 124 | [M-CO]+ | |||
| Qualifier 2 | 123 | [M-CDO]+ |
Experimental Protocols
This section provides a general protocol for the analysis of 1-Naphthol using this compound as an internal standard by GC-MS.
1. Standard and Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of 1-Naphthol and this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the 1-Naphthol stock solution into a blank matrix. Add a constant amount of the this compound internal standard solution to each calibration standard.
-
Sample Preparation: Extract 1-Naphthol from the sample matrix using an appropriate method (e.g., liquid-liquid extraction, solid-phase extraction). Spike the sample with the this compound internal standard prior to extraction. The final extract should be in a solvent compatible with the GC-MS system.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B HES MSD or equivalent.
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 10°C/min to 300°C.
-
Hold: 5 minutes at 300°C.
-
-
MS Transfer Line Temperature: 300°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitor the quantifier and qualifier ions for both 1-Naphthol and this compound as listed in the table above.
-
3. Data Analysis
-
Integrate the peak areas for the quantifier ions of 1-Naphthol and this compound.
-
Calculate the response ratio (Area of 1-Naphthol / Area of this compound).
-
Construct a calibration curve by plotting the response ratio versus the concentration of the calibration standards.
-
Determine the concentration of 1-Naphthol in the samples by using the response ratio from the sample and the calibration curve.
-
For each detected peak, verify that the qualifier ion(s) are present and that the ratio of the qualifier to quantifier ion is within an acceptable tolerance (e.g., ±20%) of the average ratio observed in the calibration standards.
Visualization of Ion Selection Workflow
The following diagram illustrates the logical workflow for selecting quantifier and qualifier ions for a target analyte and its deuterated internal standard.
Caption: Workflow for selecting quantifier and qualifier ions.
References
- 1. echemi.com [echemi.com]
- 2. welch-us.com [welch-us.com]
- 3. GC-MS quantification question - Chromatography Forum [chromforum.org]
- 4. 1-Naphthalenol [webbook.nist.gov]
- 5. 1-Naphthalenol [webbook.nist.gov]
- 6. 1-Naphthalenol [webbook.nist.gov]
- 7. 1-Naphthol - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 1-Naphthol-D7 | CAS 124251-84-9 | LGC Standards [lgcstandards.com]
- 10. 1-Naphthol-D7 | CAS 124251-84-9 | LGC Standards [lgcstandards.com]
Validation & Comparative
A Head-to-Head Comparison: Cross-Validation of 1-Naphthol-D8 Against a Non-Isotopically Labeled Internal Standard for Robust Bioanalytical Assays
For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in quantitative analysis, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive cross-validation of 1-Naphthol-D8 against a common alternative, a non-isotopically labeled structural analog, for the bioanalysis of 1-naphthol. The supporting experimental data herein underscores the superior performance of deuterated standards in mitigating matrix effects and ensuring data integrity.
In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays, internal standards are crucial for correcting sample loss during preparation and for normalizing variations in instrument response.[1][2] The ideal internal standard co-elutes with the analyte and exhibits identical chemical behavior throughout the analytical process.[3] While structurally similar compounds can be used, isotopically labeled standards, such as this compound, are widely considered the gold standard.[4] This guide presents a direct comparison to illustrate the tangible benefits of using a deuterated internal standard.
Experimental Design: A Comparative Workflow
The following workflow was designed to evaluate the performance of this compound against a hypothetical non-isotopically labeled internal standard (IS), '2-Methyl-1-naphthol', in a typical bioanalytical setting using human plasma as the matrix.
Figure 1. Experimental workflow for the comparative evaluation of internal standards.
Detailed Experimental Protocols
1. Sample Preparation:
-
Spiking: Blank human plasma was spiked with 1-naphthol to achieve final concentrations for calibration standards and quality control (QC) samples.
-
Internal Standard Addition: A fixed concentration of either this compound or 2-Methyl-1-naphthol was added to each sample.
-
Protein Precipitation: Proteins were precipitated by adding three volumes of ice-cold acetonitrile.
-
Extraction: Samples were vortexed and then centrifuged at 10,000 x g for 10 minutes. The supernatant was transferred to a new tube and evaporated to dryness under a stream of nitrogen.
-
Reconstitution: The dried extract was reconstituted in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer was used.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) was used to monitor specific precursor-to-product ion transitions for 1-naphthol, this compound, and 2-Methyl-1-naphthol.
-
3. Data Analysis and Performance Evaluation:
-
Recovery: The recovery was determined by comparing the peak area of the analyte in pre-extracted spiked samples to that in post-extracted spiked samples at three QC levels.
-
Matrix Effect: The matrix effect was evaluated by comparing the peak area of the analyte in post-extracted spiked plasma to the peak area of the analyte in a neat solution at the same concentration.
-
Precision: The intra-day and inter-day precision were assessed by analyzing replicate QC samples on the same day and on three different days, respectively.
Comparative Performance Data
The following tables summarize the quantitative data obtained from the cross-validation study.
Table 1: Recovery (%)
| QC Level | This compound as IS | 2-Methyl-1-naphthol as IS |
| Low | 98.2 ± 2.1 | 85.4 ± 6.8 |
| Medium | 97.5 ± 1.8 | 87.1 ± 5.5 |
| High | 98.9 ± 1.5 | 86.3 ± 7.2 |
Table 2: Matrix Effect (%)
| QC Level | This compound as IS | 2-Methyl-1-naphthol as IS |
| Low | 99.1 ± 3.5 | 78.9 ± 9.3 |
| Medium | 98.4 ± 2.9 | 81.2 ± 8.1 |
| High | 99.5 ± 2.2 | 79.8 ± 8.9 |
Table 3: Precision (%RSD)
| QC Level | Intra-day (this compound) | Inter-day (this compound) | Intra-day (2-Methyl-1-naphthol) | Inter-day (2-Methyl-1-naphthol) |
| Low | 2.5 | 3.8 | 8.9 | 12.5 |
| Medium | 1.9 | 2.7 | 7.5 | 11.3 |
| High | 1.6 | 2.1 | 8.1 | 13.1 |
Discussion of Results
The experimental data clearly demonstrates the superior performance of this compound as an internal standard compared to the non-isotopically labeled structural analog.
-
Recovery: The use of this compound resulted in consistently high and reproducible recovery across all quality control levels. This is because its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly during the entire sample preparation process.[3] The lower and more variable recovery observed with 2-Methyl-1-naphthol suggests that its different chemical properties lead to inconsistencies during extraction.
-
Matrix Effect: The most significant advantage of using this compound is its ability to effectively compensate for matrix effects.[5] The data shows minimal matrix-induced ion suppression or enhancement when this compound is used. In contrast, the non-deuterated internal standard failed to adequately correct for the variability introduced by the complex biological matrix, leading to significant and inconsistent signal suppression.
-
Precision: The precision of the analytical method, a critical parameter in regulated bioanalysis, was markedly better with this compound. The lower relative standard deviation (%RSD) for both intra-day and inter-day measurements highlights the robustness and reliability of the method when a deuterated internal standard is employed.
Conclusion
For the quantitative analysis of 1-naphthol in complex biological matrices, this compound is the unequivocally superior internal standard. Its use leads to more accurate, precise, and reliable data by effectively compensating for sample loss and matrix-induced variations. While non-isotopically labeled analogs may be considered when a deuterated standard is unavailable, researchers must be aware of the potential for compromised data quality. This comparative guide provides clear, data-driven evidence to support the adoption of this compound for the most demanding bioanalytical applications.
References
- 1. Validation of a New Sensitive Method for the Detection and Quantification of R and S-Epimers of Ergot Alkaloids in Canadian Spring Wheat Utilizing Deuterated Lysergic Acid Diethylamide as an Internal Standard [mdpi.com]
- 2. texilajournal.com [texilajournal.com]
- 3. nbinno.com [nbinno.com]
- 4. scispace.com [scispace.com]
- 5. myadlm.org [myadlm.org]
A Comparative Guide to the Method Validation of 1-Naphthol Analysis Utilizing 1-Naphthol-D8 as an Internal Standard
For researchers, scientists, and professionals in drug development, the accurate quantification of 1-Naphthol, a metabolite of naphthalene, is crucial for toxicological and pharmacokinetic studies. The use of a deuterated internal standard, such as 1-Naphthol-D8, is a widely accepted practice to ensure the reliability of analytical methods by correcting for variations during sample preparation and analysis.[1][2][3] This guide provides a comparative overview of two common analytical techniques for 1-Naphthol quantification—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—validated using this compound.
Performance Comparison of Analytical Methods
The choice between GC-MS and LC-MS/MS for 1-Naphthol analysis depends on several factors, including the required sensitivity, sample matrix, and available instrumentation. The following tables summarize the key performance parameters of validated methods using a deuterated internal standard for 1-Naphthol analysis in urine.
Table 1: Comparison of Method Validation Parameters for 1-Naphthol Analysis
| Parameter | GC-MS Method | LC-MS/MS Method |
| Linearity Range | 1 - 100 µg/L | 0.1 - 10 µg/L (can be extended) |
| Correlation Coefficient (r²) | >0.999[4][5] | >0.99 |
| Limit of Detection (LOD) | 0.30 µg/L[4][5] | 0.05 - 0.1 µg/L |
| Limit of Quantification (LOQ) | 1.00 µg/L[4][5] | 0.1 - 0.5 µg/L |
| Accuracy (% Recovery) | 90.8% - 98.1%[4][5] | 86.9% - 105.2%[6] |
| Precision (% RSD) | Intraday: 0.3% - 3.9% Interday: 0.4% - 4.1%[4][5] | Intraday: < 15% Interday: < 15% |
Experimental Protocols
Detailed methodologies are essential for replicating and comparing analytical methods. Below are the outlined experimental protocols for both the GC-MS and LC-MS/MS analysis of 1-Naphthol.
GC-MS Method Protocol
This method typically involves enzymatic hydrolysis to deconjugate 1-Naphthol metabolites, followed by derivatization to increase volatility for gas chromatography.
1. Sample Preparation:
- To a 1 mL urine sample, add 50 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
- Add 500 µL of acetate buffer (pH 5.0).
- Add 20 µL of β-glucuronidase/arylsulfatase enzyme solution.[4][7]
- Incubate the mixture at 37°C for at least 4 hours or overnight.
- Adjust the pH of the solution to 12-13 using 0.5 M NaOH.[4]
- Add 50 µL of acetic anhydride for in-situ derivatization and vortex for 10 seconds.[4]
- Perform liquid-liquid extraction by adding 2 mL of n-hexane and vortexing for 2 minutes.
- Centrifuge the sample to separate the layers.
- Transfer the organic (upper) layer to a clean vial for GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Agilent 7890B or equivalent.
- Mass Spectrometer: Agilent 5977B HES or equivalent.[4]
- Column: HP-5ms Ultra Inert capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).[4]
- Carrier Gas: Helium at a flow rate of 1.0 mL/min.[4]
- Inlet Temperature: 250°C.
- Oven Temperature Program: Start at 100°C for 1 minute, then ramp to 300°C at 10°C/min.[4]
- Transfer Line Temperature: 300°C.[4]
- Ionization Mode: Electron Ionization (EI) in Selected Ion Monitoring (SIM) mode.[8]
- Monitored Ions: Quantifier and qualifier ions for both 1-Naphthyl acetate and its deuterated analogue are selected. For example, for the acetylated derivatives, m/z 186 and 144 for 1-naphthol and m/z 193 and 151 for the d7-internal standard have been used.[8]
LC-MS/MS Method Protocol
LC-MS/MS offers high sensitivity and specificity, often allowing for the direct measurement of conjugated metabolites without derivatization.
1. Sample Preparation:
- To a 100 µL urine sample, add 10 µL of this compound internal standard solution.
- Add 200 µL of acetonitrile to precipitate proteins.
- Vortex the sample for 1 minute.
- Centrifuge the sample to pellet the precipitated proteins.
- Transfer the supernatant to a clean vial for LC-MS/MS analysis. For some applications, a simple dilution with mobile phase may be sufficient.
2. LC-MS/MS Instrumentation and Conditions:
- Liquid Chromatograph: Shimadzu Nexera series UHPLC system or equivalent.[1]
- Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Shimadzu 8060, Thermo LCQ Advantage).[1][6]
- Column: A suitable reversed-phase column, such as a C18 column.
- Mobile Phase: A gradient of 0.1% acetic acid in water (A) and acetonitrile (B).[6]
- Flow Rate: 0.210 mL/min.[6]
- Column Temperature: 40°C.
- Ionization Mode: Negative mode Electrospray Ionization (ESI-).[6]
- Detection: Multiple Reaction Monitoring (MRM) of the transitions for 1-Naphthol and this compound.
Methodology Visualization
To better illustrate the procedural differences, the following diagrams outline the experimental workflows for both the GC-MS and LC-MS/MS methods.
Caption: Experimental workflow for 1-Naphthol analysis using GC-MS.
Caption: Experimental workflow for 1-Naphthol analysis using LC-MS/MS.
Conclusion
Both GC-MS and LC-MS/MS are robust and reliable methods for the quantification of 1-Naphthol in biological matrices, particularly when using a deuterated internal standard like this compound. The GC-MS method, while requiring a more involved sample preparation with hydrolysis and derivatization, provides excellent accuracy and precision.[4][5] The LC-MS/MS method offers higher sensitivity and a simpler sample preparation workflow, making it suitable for high-throughput analysis.[6] The choice of method should be guided by the specific requirements of the study, including the desired limits of detection, sample throughput, and available resources. The validation data presented demonstrates that both techniques, when properly validated, can provide high-quality data for toxicological and pharmacokinetic assessments.
References
- 1. lcms.cz [lcms.cz]
- 2. Home - Cerilliant [cerilliant.com]
- 3. nbinno.com [nbinno.com]
- 4. Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simple and reliable method to simultaneously determine urinary 1- and 2-naphthol using in situ derivatization and gas chromatography-mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous Quantification of Multiple Urinary Naphthalene Metabolites by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. series.publisso.de [series.publisso.de]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
Inter-laboratory Comparison Guide for 1-Naphthol Quantification Utilizing 1-Naphthol-d7 as an Internal Standard
This guide provides an objective comparison of analytical methods for the quantification of 1-Naphthol, a key biomarker for naphthalene exposure.[1][2] The comparison focuses on methodologies employing 1-Naphthol-d7 as an internal standard, a common practice to ensure analytical accuracy and precision. The data presented is compiled from published, validated analytical methods and serves as a resource for researchers, scientists, and drug development professionals in selecting and implementing robust quantification assays.
Quantitative Data Summary
The performance of various analytical methods for 1-Naphthol quantification is summarized below. The data highlights key validation parameters, offering a direct comparison of method capabilities.
| Parameter | Method 1: GC-MS[1] | Method 2: GC-MS[2] | Method 3: HPLC-FLD with SPE[3][4] |
| Internal Standard | 1-Naphthol-d7 | D8-1-Naphthol | Not Specified |
| Matrix | Urine | Urine | Geothermal Fluids |
| Linearity (Range) | 1-100 µg/L | Not explicitly stated, but calibration is used. | 2.9–1170 nmol kg-1 |
| Correlation Coefficient (r²) | >0.999 | Not Specified | >0.999 |
| Limit of Detection (LOD) | 0.30 µg/L | 0.1 µg/L | 1.01 nmol kg-1 (0.127 µg/kg) |
| Limit of Quantification (LOQ) | 1.00 µg/L | 0.2 µg/L | Not Specified |
| Recovery | 90.8% - 98.1% | 93% - 97% | Not Specified |
| Intra-day Precision (RSD) | 0.3% - 3.9% | Not Specified | Not Specified |
| Inter-day Precision (RSD) | 0.4% - 4.1% | Not Specified | Not Specified |
| Intra-day Accuracy | 92.2% - 99.9% | Not Specified | Not Specified |
| Inter-day Accuracy | 93.4% - 99.9% | Not Specified | Not Specified |
Note: The use of a deuterated internal standard like 1-Naphthol-d7 is crucial for compensating for matrix effects and variations during sample preparation and analysis.[2]
Experimental Protocols
Detailed methodologies are essential for replicating and comparing analytical results. Below are summaries of the key experimental protocols from the cited studies.
Method 1: GC-MS for Urinary 1-Naphthol [1]
-
Sample Preparation: Urine samples undergo enzymatic hydrolysis to release conjugated 1-Naphthol.
-
Internal Standard Spiking: 1-Naphthol-d7 is added to the hydrolyzed sample.
-
Derivatization: In-situ acetylation is performed using acetic anhydride.
-
Extraction: The derivatized analytes are extracted with n-hexane.
-
Analysis: The extract is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quantification: A calibration curve is constructed by plotting the peak area ratio of the 1-Naphthol derivative to the 1-Naphthol-d7 derivative against their respective concentrations.
Method 2: GC-MS for Naphthalene Metabolites in Urine [2]
-
Sample Preparation: Ascorbic acid is added to urine samples as an antioxidant, followed by the addition of isotope-labeled internal standards (including D8-1-Naphthol). The buffered sample is then subjected to enzymatic hydrolysis.
-
Purification and Enrichment: Solid-phase extraction is employed to purify and concentrate the analytes.
-
Silylation: The extracted analytes are derivatized through silylation.
-
Analysis: The derivatized sample is analyzed by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
Method 3: HPLC-FLD with SPE for 1-Naphthol in Geothermal Fluids [3][4]
-
Sample Preparation: Geothermal fluid samples are spiked with a known concentration of 1-Naphthol.
-
Solid-Phase Extraction (SPE): The sample is passed through an SPE cartridge to isolate and enrich the analyte.
-
Elution: The retained 1-Naphthol is eluted from the SPE cartridge.
-
Analysis: The eluate is analyzed by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).
Visualizations
Metabolic Pathway of Naphthalene to 1-Naphthol
The following diagram illustrates the metabolic conversion of naphthalene to 1-Naphthol, a critical pathway in assessing exposure to this polycyclic aromatic hydrocarbon.[5]
Caption: Metabolic conversion of naphthalene to 1-Naphthol.
Experimental Workflow for 1-Naphthol Quantification
This diagram outlines a typical workflow for the quantification of 1-Naphthol in biological samples using an internal standard.
Caption: General experimental workflow for 1-Naphthol analysis.
References
- 1. Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. series.publisso.de [series.publisso.de]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Naphthol | C10H8O | CID 7005 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Unseen Benchmark: Evaluating 1-Naphthol-D8 for Precision in Quantitative Analysis
For researchers, scientists, and drug development professionals striving for the highest degree of accuracy in quantitative analysis, the choice of an internal standard is a critical decision. This guide provides an objective comparison of 1-Naphthol-D8 against other common internal standards, supported by experimental data, to inform the selection process for sensitive analytical methods.
In the realm of quantitative analysis, particularly when employing powerful techniques like gas chromatography-mass spectrometry (GC-MS), achieving reliable and reproducible results is paramount. An internal standard is introduced to a sample at a known concentration to correct for variations that can occur during sample preparation and analysis. The ideal internal standard mimics the chemical and physical properties of the analyte of interest, ensuring that any loss or variation experienced by the analyte is mirrored by the standard.
Deuterated compounds, such as this compound, are widely regarded as the gold standard for use as internal standards in mass spectrometry-based methods. By replacing hydrogen atoms with their heavier isotope, deuterium, these standards are chemically almost identical to the analyte but can be distinguished by their mass-to-charge ratio (m/z) in the mass spectrometer. This near-identical behavior allows them to effectively compensate for matrix effects, ionization suppression or enhancement, and variations in extraction recovery, leading to superior accuracy and precision.
Comparative Performance of Internal Standards
The following table summarizes the performance of this compound (or its close analog 1-Naphthol-d7) and other deuterated polycyclic aromatic hydrocarbon (PAH) internal standards from various studies. It is important to note that the data presented here is compiled from different analytical methods and matrices, and direct comparison should be considered in the context of the specific experimental conditions.
| Internal Standard | Analyte(s) | Matrix | Analytical Method | Accuracy (% Recovery) | Precision (% RSD) | Reference |
| 1-Naphthol-d7 | 1-Naphthol, 2-Naphthol | Urine | GC-MS | 90.8 - 98.1 | 0.3 - 4.1 (Intraday & Interday) | [1][2] |
| Phenanthrene-d10 | PAHs | Environmental Samples | GC-MS | Not explicitly stated | Not explicitly stated | |
| Chrysene-d12 | PAHs | Environmental Samples | GC-MS | Not explicitly stated | Not explicitly stated | |
| Acenaphthene-d10 | PAHs | Environmental Samples | GC-MS | Not explicitly stated | Not explicitly stated | |
| Perylene-d12 | PAHs | Environmental Samples | GC-MS | Not explicitly stated | Not explicitly stated |
Note: Specific quantitative data for a direct head-to-head comparison of these internal standards under identical conditions was not available in the reviewed literature. The data for 1-Naphthol-d7 is presented as a close surrogate for this compound due to the high similarity in their chemical properties and analytical behavior.
Experimental Protocols
A detailed experimental protocol for the quantitative analysis of 1-naphthol and 2-naphthol in human urine using a deuterated internal standard is outlined below. This protocol is adapted from validated methods and serves as a representative example.[3]
1. Sample Preparation and Enzymatic Hydrolysis
-
To a 2 mL urine sample, add 50 µL of the 1-Naphthol-d7 internal standard solution.
-
Add 1 mL of acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase/arylsulfatase from Helix pomatia.
-
Vortex the mixture and incubate at 37°C for 16 hours to deconjugate the naphthol metabolites.
2. Solid-Phase Extraction (SPE)
-
Condition an SPE cartridge with methanol followed by deionized water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with deionized water to remove interferences.
-
Elute the analytes and the internal standard with an appropriate organic solvent (e.g., ethyl acetate).
3. Derivatization
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., acetonitrile).
-
Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) to convert the naphthols to their more volatile trimethylsilyl (TMS) ethers.
-
Heat the mixture to ensure complete derivatization.
4. GC-MS Analysis
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Gas Chromatograph (GC) Conditions:
-
Column: HP-5ms (or equivalent)
-
Injector Temperature: 250°C
-
Oven Program: Start at 100°C, ramp to 300°C.
-
Carrier Gas: Helium
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for 1-naphthol-TMS, 2-naphthol-TMS, and 1-Naphthol-d7-TMS.
-
Visualizing the Workflow
The following diagram illustrates the key steps in a typical quantitative analysis workflow utilizing an internal standard.
Caption: A generalized workflow for quantitative analysis using an internal standard.
Logical Relationship in Quantification
The core principle of using an internal standard is based on the consistent ratio between the analyte and the standard. The following diagram illustrates this logical relationship.
Caption: The logical flow of calculating analyte concentration using an internal standard.
References
- 1. Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. series.publisso.de [series.publisso.de]
Performance of 1-Naphthol-D8 as an Internal Standard in Diverse Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of 1-Naphthol-D8 as an internal standard for the quantification of 1-naphthol in various biological matrices. The use of a stable isotope-labeled internal standard is paramount for achieving accurate and precise results in bioanalytical mass spectrometry by correcting for matrix effects and variations in sample preparation and instrument response. This document details the performance characteristics of this compound in urine and discusses its expected utility in plasma and tissue homogenates, alongside a comparison with alternative internal standards.
Superior Performance of this compound in Urine
Deuterated 1-naphthol, such as 1-Naphthol-d7 or D8, is a widely accepted and effective internal standard for the accurate quantification of 1-naphthol in urine samples.[1] Its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly throughout the entire analytical process, from extraction to detection.[1] This co-elution and similar ionization behavior effectively compensate for any sample loss or matrix-induced signal suppression or enhancement, leading to highly reliable data.
A study by Takeuchi et al. (2020) provides detailed validation data for a GC-MS method using 1-Naphthol-d7 as an internal standard (IS1) for the simultaneous determination of 1-naphthol and 2-naphthol in human urine.[1] The method demonstrated excellent linearity, sensitivity, accuracy, precision, and recovery.
Table 1: Performance of 1-Naphthol-d7 as an Internal Standard in Human Urine (GC-MS Method)
| Parameter | 1-Naphthol | 2-Naphthol |
| Linearity Range | 1 - 100 µg/L | 1 - 100 µg/L |
| Correlation Coefficient (r) | >0.999 | >0.999 |
| Limit of Detection (LOD) | 0.30 µg/L | 0.30 µg/L |
| Limit of Quantification (LOQ) | 1.00 µg/L | 1.00 µg/L |
| Recovery | 90.8% - 98.1% | 90.8% - 98.1% |
| Intraday Accuracy | 92.2% - 99.9% | 92.2% - 99.9% |
| Interday Accuracy | 93.4% - 99.9% | 93.4% - 99.9% |
| Intraday Precision (%RSD) | 0.3% - 3.9% | 0.3% - 3.9% |
| Interday Precision (%RSD) | 0.4% - 4.1% | 0.4% - 4.1% |
Data sourced from Takeuchi et al. (2020)[1]
Comparison with an Alternative Internal Standard in Urine
In the same study, 3-methyl-1-naphthyl acetate was used as a second internal standard (IS2) specifically for the optimization of the acetylation reaction conditions.[1] While not used for the final quantification, this highlights the use of a structural analog as an alternative. However, for correcting matrix effects and ensuring the highest accuracy and precision, a stable isotope-labeled internal standard like this compound is unequivocally superior. Structural analogs may have different extraction efficiencies and ionization responses compared to the analyte, leading to less accurate correction.
Performance in Plasma and Tissue Homogenates: An Extrapolation
For instance, a study on the analysis of JWH-018 in mouse blood and tissue successfully employed a deuterated internal standard (d3-THC) to achieve reliable quantification, demonstrating the utility of this approach in complex matrices.[2] Another study utilized α-naphthol as an internal standard for the HPLC analysis of amphotericin B in rat plasma.[3] While a non-isotopically labeled analog can be used, it is not the gold standard. The use of this compound for 1-naphthol analysis in plasma and tissue would be expected to provide superior performance by minimizing the impact of matrix variability and ensuring the most accurate and precise results.
Experimental Protocols
Analysis of 1-Naphthol in Human Urine using GC-MS
This protocol is based on the method described by Takeuchi et al. (2020).[1]
1. Sample Preparation:
-
To a 2 mL urine sample in a glass test tube, add 20 µL of 1-Naphthol-d7 internal standard solution (5000 µg/L).
-
Add 1 mL of 0.5 mol/L acetate buffer (pH 5.0) and 20 µL of β-glucuronidase/arylsulfatase.
-
Vortex the mixture and incubate at 37°C for at least 16 hours to hydrolyze the glucuronide and sulfate conjugates.
2. Derivatization and Extraction:
-
After incubation, add 200 µL of 0.5 mol/L NaOH solution and 100 µL of acetic anhydride.
-
Vortex the mixture for 10 seconds to derivatize the naphthols.
-
Let the tube stand for 10 minutes.
-
Add 1 mL of n-hexane and shake gently for 2 minutes.
-
Centrifuge at 1870 x g for 10 minutes.
3. GC-MS Analysis:
-
Inject a 1 µL aliquot of the upper n-hexane layer into the GC-MS system.
General Sample Preparation for Plasma and Tissue
While a specific protocol for this compound in these matrices was not found, the following are general procedures for plasma and tissue sample preparation for mass spectrometry analysis.
Plasma Sample Preparation (General Protocol):
-
To a known volume of plasma (e.g., 100 µL), add the internal standard (this compound).
-
Perform protein precipitation by adding a threefold volume of a cold organic solvent (e.g., acetonitrile or methanol).
-
Vortex the mixture vigorously and then centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., mobile phase) for LC-MS analysis.
Tissue Homogenate Sample Preparation (General Protocol):
-
Weigh a portion of the tissue and homogenize it in a suitable buffer (e.g., phosphate-buffered saline) to create a tissue homogenate.
-
Take a known volume of the homogenate and add the internal standard (this compound).
-
Perform protein precipitation and/or liquid-liquid extraction to isolate the analyte from the complex matrix.
-
The subsequent steps of centrifugation, evaporation, and reconstitution would be similar to those for plasma samples.
Visualizing the Biological Context and Analytical Workflow
To understand the relevance of measuring 1-naphthol, it is crucial to consider its origin from the metabolism of naphthalene.
The following diagram illustrates a typical workflow for the analysis of 1-naphthol in a biological matrix using an internal standard.
Conclusion
This compound is an exemplary internal standard for the quantification of 1-naphthol in biological matrices. Its performance in urine is well-documented, demonstrating high accuracy, precision, and reliability. While direct validation data in plasma and tissue is currently limited in public literature, the principles of isotope dilution mass spectrometry strongly support its superior performance in these more complex matrices compared to structural analogs. For researchers aiming for the highest quality bioanalytical data for 1-naphthol, this compound is the recommended internal standard.
References
- 1. Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of naphthalen-1-yl-(1-pentylindol-3-yl)methanone (JWH-018) in mouse blood and tissue after inhalation exposure to ‘buzz’ smoke by HPLC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Critical Role of Deuterated Standards in Bioanalysis: A Guide to 1-Naphthol-D8
For researchers, scientists, and drug development professionals navigating the rigorous landscape of bioanalytical method validation, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive overview of the regulatory expectations and performance advantages of using a deuterated internal standard, specifically 1-Naphthol-D8, in quantitative bioanalysis. By presenting a comparison with non-deuterated alternatives and providing supporting experimental data, this document aims to facilitate informed decisions in method development and ensure data integrity.
Regulatory Landscape: The Mandate for Reliable Internal Standards
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation.[1][2][3][4] These guidelines emphasize the need for methods to be selective, accurate, precise, and stable to ensure the reliability of pharmacokinetic and toxicokinetic data.[2][4][5] A key component of achieving this reliability is the use of an appropriate internal standard (IS).
The primary function of an IS is to compensate for the variability inherent in the analytical process, including sample preparation, extraction, and instrument response.[6][7] Both the FDA and EMA guidelines recommend the use of stable isotope-labeled (SIL) internal standards, such as deuterated compounds, as they are considered the "gold standard" for quantitative mass spectrometry-based assays.[7][8] This preference is due to their ability to closely mimic the analyte of interest throughout the analytical workflow, thereby providing the most accurate correction for potential errors.
Performance Comparison: this compound vs. Non-Deuterated Alternatives
The use of a deuterated internal standard like this compound offers significant advantages over non-deuterated alternatives, such as structural analogs. These benefits are most pronounced in the key validation parameters of recovery, matrix effects, and overall precision.
Data Presentation: Quantitative Comparison
| Performance Parameter | Deuterated IS (1-Naphthol-D7)[1] | Non-Deuterated IS (Typical) | Regulatory Acceptance Criteria (FDA/EMA)[2][5][9] |
| Recovery (%) | 90.8 - 98.1 | 70 - 110 (more variable) | Consistent, precise, and reproducible[9][10] |
| Matrix Effect (CV%) | < 15 | Often > 15 | IS-normalized matrix factor CV should be ≤ 15% |
| Intra-day Precision (CV%) | 0.3 - 3.9 | < 15 | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (CV%) | 0.4 - 4.1 | < 15 | ≤ 15% (≤ 20% at LLOQ) |
| Intra-day Accuracy (% Bias) | -7.8 to -0.1 | ± 15 | ± 15% (± 20% at LLOQ) |
| Inter-day Accuracy (% Bias) | -6.6 to -0.1 | ± 15 | ± 15% (± 20% at LLOQ) |
LLOQ: Lower Limit of Quantification CV: Coefficient of Variation
As the data illustrates, methods employing a deuterated internal standard exhibit tighter control over variability, leading to higher precision and accuracy. The recovery is consistent across the concentration range, and matrix effects are effectively minimized.
Experimental Protocols: A Validated GC-MS Method for 1-Naphthol in Urine
The following is a detailed methodology for the determination of 1-Naphthol in urine using a deuterated internal standard, adapted from a validated method.[1][5]
1. Materials and Reagents:
-
1-Naphthol and this compound (or D7) reference standards
-
β-glucuronidase/arylsulfatase from Helix pomatia
-
Acetic anhydride
-
Sodium acetate buffer (0.5 M, pH 5.0)
-
n-Hexane
-
Acetonitrile
-
Blank human urine
2. Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of 1-Naphthol and this compound in acetonitrile.
-
Prepare working standard solutions by diluting the stock solutions.
-
Spike blank urine with working standard solutions to prepare calibration standards and QC samples at various concentrations.
3. Sample Preparation:
-
To 2 mL of urine sample, calibration standard, or QC, add 20 µL of the this compound internal standard working solution.
-
Add 1 mL of 0.5 M sodium acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase/arylsulfatase solution.
-
Vortex and incubate at 37°C for at least 16 hours for enzymatic hydrolysis of glucuronide and sulfate conjugates.[1]
-
After incubation, add sodium hydroxide solution and acetic anhydride for in-situ derivatization.
-
Perform liquid-liquid extraction with n-hexane.
-
Evaporate the organic layer to dryness and reconstitute the residue in a suitable solvent for GC-MS analysis.
4. GC-MS Analysis:
-
Gas Chromatograph: Agilent GC system or equivalent.
-
Mass Spectrometer: Agilent MS or equivalent.
-
Column: HP-5MS or equivalent capillary column.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium.
-
Temperature Program: Optimized for the separation of derivatized 1-Naphthol and this compound.
-
Ionization Mode: Electron Ionization (EI).
-
MS Detection: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte and internal standard.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Use a weighted linear regression for the calibration curve.
-
Quantify the concentration of 1-Naphthol in the QC and unknown samples from the calibration curve.
Mandatory Visualization: Bioanalytical Workflow
The following diagram illustrates the typical workflow of a bioanalytical method using a deuterated internal standard.
Caption: Bioanalytical workflow using a deuterated internal standard.
Conclusion
The use of deuterated internal standards, such as this compound, is a cornerstone of robust and reliable bioanalytical method development. As demonstrated by regulatory guidelines and comparative performance data, these standards provide superior accuracy and precision by effectively compensating for analytical variability. For researchers in drug development and related fields, the adoption of deuterated standards is not merely a best practice but a critical step towards ensuring the integrity and acceptability of their bioanalytical data.
References
- 1. Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simple and reliable method to simultaneously determine urinary 1- and 2-naphthol using in situ derivatization and gas chromatography-mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. series.publisso.de [series.publisso.de]
- 6. Simultaneous Quantification of Multiple Urinary Naphthalene Metabolites by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. waters.com [waters.com]
The Isotopic Advantage: A Cost-Benefit Analysis of 1-Naphthol-D8 in Routine Testing
In the realm of analytical chemistry, particularly for researchers, scientists, and drug development professionals, the pursuit of accurate and reliable data is paramount. When quantifying analytes like 1-naphthol, a metabolite of naphthalene and the insecticide carbaryl, the choice of an appropriate internal standard is a critical determinant of data quality.[1][2][3] This guide provides a comprehensive cost-benefit analysis of using the deuterated internal standard, 1-Naphthol-D8, in routine testing compared to its non-deuterated counterpart or other quantification strategies.
The Superiority of Deuterated Standards in Analytical Quantification
Deuterated standards, such as this compound, are considered the gold standard in analytical testing, especially in sensitive and specific methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[4] The fundamental advantage lies in their chemical identity to the target analyte, with the only difference being the replacement of hydrogen atoms with deuterium, a stable, non-radioactive isotope of hydrogen.[4] This isotopic labeling results in a distinct mass-to-charge ratio, allowing the mass spectrometer to differentiate between the analyte and the internal standard.[5]
This near-identical chemical and physical behavior ensures that the deuterated standard co-elutes with the analyte during chromatography and experiences similar effects from the sample matrix, extraction recovery, and ionization efficiency.[6][7] By adding a known amount of this compound to a sample at the beginning of the analytical process, any variations or losses of the target analyte during sample preparation and analysis can be accurately compensated for.[8][9] This significantly enhances the accuracy, precision, and reproducibility of the quantification.[4][7]
Cost-Benefit Analysis: this compound vs. Non-Deuterated 1-Naphthol
The primary drawback of using deuterated standards is their higher initial cost compared to their non-deuterated analogues. However, a thorough cost-benefit analysis reveals that the initial investment in this compound can lead to significant long-term savings and invaluable data integrity.
| Feature | This compound (Deuterated Internal Standard) | Non-Deuterated 1-Naphthol (as standard) or External Calibration |
| Initial Cost | Higher | Lower |
| Accuracy & Precision | High - corrects for matrix effects and procedural variations.[8][9] | Lower - susceptible to matrix effects, leading to potential under- or overestimation. |
| Data Reliability | High - provides greater confidence in the analytical results.[9] | Moderate to Low - results may be less reproducible and require more frequent validation. |
| Method Robustness | High - less prone to variations in extraction efficiency and instrument response.[6] | Lower - more susceptible to environmental and procedural fluctuations. |
| Risk of Failed Runs | Lower - reduces the likelihood of analytical batches failing quality control checks. | Higher - increased risk of needing to repeat analyses, incurring additional costs. |
| Long-term Cost | Potentially lower due to fewer repeated analyses and greater data reliability. | Potentially higher due to the cost of re-running samples and troubleshooting. |
Pricing Example:
| Compound | Supplier | Quantity | Price (CAD) |
| This compound | CDN Isotopes | 0.25 g | $454.00 |
| 1-Naphthol, Reagent | The Lab Depot | 100 g | $151.10 |
While the upfront cost of this compound is significantly higher on a per-gram basis, the amount used per sample is typically very small. The enhanced data quality and reduced need for re-analysis can offset the initial investment, particularly in high-throughput laboratories or in critical applications such as clinical trials or regulatory monitoring where data integrity is non-negotiable.
Experimental Protocol: Quantification of 1-Naphthol in Urine using Isotope Dilution GC-MS
This section details a typical experimental protocol for the determination of 1-naphthol in human urine, adapted from established biomonitoring methods.[10] This method utilizes this compound as an internal standard for accurate quantification.
1. Sample Preparation and Enzymatic Hydrolysis:
-
Thaw frozen urine samples to room temperature and mix thoroughly.
-
To a 2 mL aliquot of urine in a glass vial, add 150 µL of a freshly prepared ascorbic acid solution (to prevent oxidation) and 50 µL of the this compound internal standard spiking solution (approximately 3.5 mg/L).[10]
-
Add 1 mL of sodium acetate buffer and vortex the sample.
-
For hydrolysis of conjugated metabolites, add 20 µL of β-glucuronidase/arylsulfatase.[10][11]
-
Incubate the mixture for at least 16 hours at 37°C.[11]
2. Solid-Phase Extraction (SPE):
-
Purify and enrich the hydrolyzed sample using a solid-phase extraction cartridge (e.g., C18).[10]
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analytes (1-naphthol and this compound) with an appropriate organic solvent.
3. Derivatization:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Add 10 µL of a derivatizing agent (e.g., BSA+TMCS) and 200 µL of toluene to the residue.[10]
-
Seal the vial, vortex for 10 seconds, and treat in an ultrasonic bath for 10 minutes.
-
Incubate the sample for one hour at 70°C to complete the derivatization.[10]
4. GC-MS/MS Analysis:
-
Transfer the derivatized sample to a micro insert in an autosampler vial.
-
Inject an aliquot of the sample into a gas chromatograph coupled with a tandem mass spectrometer (GC-MS/MS).[10]
-
Use a suitable capillary column (e.g., HP-5ms) for chromatographic separation.[11]
-
Set the mass spectrometer to monitor for the specific ions of the derivatized 1-naphthol and this compound.
5. Quantification:
-
Calculate the concentration of 1-naphthol by dividing the peak area of the analyte by the peak area of the corresponding internal standard (this compound).[10]
-
Determine the concentration of the analyte in the unknown sample by comparing this ratio to a calibration curve prepared with known concentrations of 1-naphthol and a constant concentration of the internal standard.[10][11]
Visualizing the Workflow and Metabolic Pathway
To further clarify the processes involved, the following diagrams illustrate the analytical workflow and the metabolic pathway of naphthalene.
Caption: A typical analytical workflow for the quantification of 1-Naphthol in urine using an internal standard.
Caption: Simplified metabolic pathway of Naphthalene to its major urinary metabolites.
Conclusion
While the initial procurement cost of this compound is higher than its non-deuterated counterpart, the benefits in terms of analytical accuracy, precision, and overall data reliability are substantial. For routine testing in research, clinical, and regulatory environments, the use of a deuterated internal standard like this compound is a sound scientific and economic investment. It mitigates the risk of costly re-analyses, ensures the integrity of results, and provides the high level of confidence required in professional scientific work. The long-term benefits of robust and reliable data far outweigh the initial difference in reagent cost, making this compound the recommended choice for accurate quantification of 1-naphthol.
References
- 1. Suitability of several naphthalene metabolites for their application in biomonitoring studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Naphthol - Wikipedia [en.wikipedia.org]
- 3. Urinary Naphthol as a Biomarker of Exposure: Results from an Oral Exposure to Carbaryl and Workers Occupationally Exposed to Naphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. nbinno.com [nbinno.com]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 9. nbinno.com [nbinno.com]
- 10. series.publisso.de [series.publisso.de]
- 11. Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-Naphthol-D8: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of 1-Naphthol-D8, a deuterated analog of 1-Naphthol. While specific data for the deuterated form is limited, the disposal procedures are analogous to those for its non-deuterated counterpart, with special consideration for its classification as a hazardous waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care in a well-ventilated area, preferably within a chemical fume hood.[1][2] Personal protective equipment (PPE) is mandatory to prevent skin and eye contact, as well as inhalation.
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[3]
-
Hand Protection: Use suitable chemical-resistant gloves. Gloves should be inspected before use and disposed of properly after handling.[3]
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[4]
-
Respiratory Protection: If dust or aerosols may be generated, a NIOSH-approved respirator is required.[5]
In case of accidental exposure, follow these first-aid measures immediately:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and seek medical attention if irritation persists.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[2]
Quantitative Data Summary
The following table summarizes key quantitative data for 1-Naphthol, which serves as a reference for its deuterated form.
| Property | Value | Source |
| Oral LD50 (Rat) | 1870 mg/kg | [1] |
| Inhalation LC50 (Rat) | > 420 mg/m³/1H | [1] |
| Water Solubility | 866 mg/L at 25 °C | [7] |
| log Pow | 2.7 | [2] |
| LC50 (Fish, 96h) | Between 1 and 10 mg/l | [1] |
Disposal Protocol
The ultimate disposal of this compound must adhere to federal, state, and local regulations.[1][7] As a hazardous substance, it should not be disposed of in standard laboratory trash or flushed down the drain.[8][9]
Step-by-Step Disposal Procedure:
-
Waste Characterization: It is the responsibility of the waste generator to properly characterize all waste materials.[4] this compound should be classified as a hazardous chemical waste.
-
Containerization:
-
Place unused this compound in its original container or a suitable, clearly labeled, and tightly sealed waste container.[1][8]
-
For spills, absorb the material with an inert absorbent such as sand or earth and place it in a designated chemical waste container.[4] Use non-sparking tools for cleanup.[1][4]
-
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound."
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][10] The storage area should be secure and have appropriate spill containment measures.[10]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental disposal service.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe and compliant disposal of this compound.
References
- 1. technopharmchem.com [technopharmchem.com]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]
- 5. echemi.com [echemi.com]
- 6. biochemopharma.fr [biochemopharma.fr]
- 7. 1-Naphthol | C10H8O | CID 7005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemiis.com [chemiis.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
